Imidazolidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H8N2O2 |
|---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
imidazolidine-2-carboxylic acid |
InChI |
InChI=1S/C4H8N2O2/c7-4(8)3-5-1-2-6-3/h3,5-6H,1-2H2,(H,7,8) |
InChI Key |
DKXKVWKTEATBQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(N1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Imidazolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of imidazolidine-2-carboxylic acid. Designed for professionals in research and drug development, this document synthesizes fundamental principles with practical insights, moving beyond a simple recitation of facts to explain the underlying causality of its chemical behavior. The information presented herein is grounded in established chemical literature and data from closely related structural analogs, providing a robust framework for understanding and utilizing this versatile heterocyclic amino acid.
Introduction: A Molecule of Latent Potential
Imidazolidine-2-carboxylic acid, a non-proteinogenic amino acid, occupies a unique chemical space at the intersection of cyclic diamines and carboxylic acids. Its structure, featuring a saturated five-membered nitrogen heterocycle, imparts a distinct set of properties that are of significant interest in the fields of organocatalysis and medicinal chemistry. While not as extensively characterized as some of its analogs, a thorough understanding of its chemical nature can be extrapolated from foundational principles and the study of related compounds. This guide will illuminate its structural features, spectroscopic signature, synthesis, reactivity, and applications, providing a critical resource for its use in scientific discovery.
Molecular Structure and Physicochemical Properties
The core of imidazolidine-2-carboxylic acid is the imidazolidine ring, a saturated heterocycle containing two nitrogen atoms. This ring is substituted at the 2-position with a carboxylic acid group. This unique combination of a cyclic aminal and a carboxylic acid dictates its physical and chemical properties.
Diagram 1: Molecular Structure of Imidazolidine-2-carboxylic Acid
Caption: Ball-and-stick representation of Imidazolidine-2-carboxylic acid.
| Property | Value (Predicted/Analogous) | Source/Basis |
| Molecular Formula | C₄H₈N₂O₂ | - |
| Molecular Weight | 116.12 g/mol | - |
| Melting Point | Decomposes | Expected for amino acids |
| pKa (Carboxylic Acid) | ~2-3 | Analogous to other α-amino acids |
| pKa (Imidazolidine Nitrogens) | ~6-7 | Analogous to cyclic diamines |
| Solubility | Soluble in water and polar organic solvents. | [1] |
Expertise & Experience Insights: The presence of both an acidic carboxylic acid group and basic nitrogen atoms makes imidazolidine-2-carboxylic acid an amphoteric molecule, capable of existing as a zwitterion in solution. The pKa values are critical for understanding its behavior in different pH environments. The acidity of the carboxylic acid is expected to be higher than that of a simple aliphatic carboxylic acid due to the electron-withdrawing inductive effect of the adjacent nitrogen atoms. Conversely, the basicity of the nitrogen atoms is lower than that of a simple acyclic diamine due to the constraints of the ring and the influence of the C2 substituent.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple. The imidazolidine ring protons will likely appear as complex multiplets due to spin-spin coupling.
-
C2-H: A singlet or triplet around 4-5 ppm. The chemical shift will be influenced by the neighboring nitrogen and carboxylic acid groups.
-
C4-H₂ and C5-H₂: A set of multiplets between 3-4 ppm. These protons are diastereotopic and will likely show complex coupling patterns.
-
N-H: Broad signals that may exchange with D₂O. Their chemical shift will be highly dependent on the solvent and pH.
-
COOH: A broad singlet at a downfield chemical shift (>10 ppm), which will also exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton.
-
C2: A signal between 60-80 ppm, characteristic of a carbon atom bonded to two nitrogen atoms.
-
C4 and C5: Signals in the range of 40-60 ppm.
-
C=O (Carboxylic Acid): A characteristic downfield signal between 170-180 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the absorptions of the carboxylic acid and the N-H bonds.
-
O-H stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.
-
N-H stretch: Moderate absorptions around 3200-3400 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1750 cm⁻¹.
-
N-H bend: An absorption around 1600-1650 cm⁻¹.
Synthesis of Imidazolidine-2-carboxylic Acid
A plausible and efficient synthesis of imidazolidine-2-carboxylic acid involves the condensation of ethylenediamine with glyoxylic acid.[3] This reaction forms the imidazolidine ring in a single step.
Diagram 2: Proposed Synthesis of Imidazolidine-2-carboxylic Acid
Caption: Proposed reaction pathway for the synthesis of imidazolidine-2-carboxylic acid.
Proposed Experimental Protocol
Trustworthiness: This protocol is based on well-established methods for the synthesis of imidazolidines from 1,2-diamines and aldehydes.[4] The workup and purification steps are standard procedures for isolating water-soluble amino acids.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxylic acid monohydrate (1.0 eq) in a suitable solvent such as water or methanol.
-
Addition of Diamine: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ethylenediamine (1.0 eq) in the same solvent dropwise. The addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR.
-
Workup: If a precipitate forms, collect it by filtration. If the product remains in solution, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a water/ethanol mixture. The purity can be assessed by NMR and melting point analysis.
Expertise & Experience Insights: The key to a successful synthesis is controlling the stoichiometry and temperature. An excess of either reactant can lead to side products. The reaction is a classic example of nucleophilic addition of the amine to the aldehyde, followed by cyclization through the formation of a second aminal linkage. The use of glyoxylic acid directly incorporates the carboxylic acid functionality at the 2-position.
Reactivity and Stability
The reactivity of imidazolidine-2-carboxylic acid is governed by the interplay of the imidazolidine ring and the carboxylic acid group.
Hydrolysis of the Imidazolidine Ring
The aminal functionality at C2 makes the imidazolidine ring susceptible to hydrolysis, especially under acidic conditions.[4] The reaction is reversible and will yield ethylenediamine and glyoxylic acid.
Diagram 3: Hydrolysis of Imidazolidine-2-carboxylic Acid
Caption: Simplified mechanism for the acid-catalyzed hydrolysis of imidazolidine-2-carboxylic acid.
Expertise & Experience Insights: The rate of hydrolysis is pH-dependent. The ring is generally stable at neutral and basic pH but will readily open in the presence of strong acids. This lability is a critical consideration in its handling, storage, and application in multi-step syntheses. Kinetic studies on related 2-substituted imidazolines have shown that the rate of hydrolysis is influenced by the nature of the substituent at the 2-position.[5]
Reactions of the Carboxylic Acid Group
The carboxylic acid group undergoes typical reactions such as esterification, amide bond formation, and reduction. However, the presence of the basic nitrogen atoms in the ring requires careful selection of reaction conditions to avoid side reactions or the need for protecting groups. For example, in peptide coupling reactions, the nitrogen atoms of the imidazolidine ring may need to be protected to prevent their participation in the reaction.
Applications in Research and Drug Development
The unique structural features of imidazolidine-2-carboxylic acid and its derivatives make them valuable in several areas of chemical research.
Asymmetric Organocatalysis
Chiral derivatives of imidazolidine-2-carboxylic acid have been successfully employed as ligands in transition metal catalysis. For instance, C₂-symmetric chiral imidazolidine carboxylic acids have been shown to be highly effective ligands in ruthenium(II)-catalyzed enantioselective C-H alkylation reactions.[6] This highlights the potential of imidazolidine-2-carboxylic acid as a scaffold for the development of new chiral catalysts.
Medicinal Chemistry and Drug Discovery
The imidazolidine core is a common motif in a number of biologically active compounds and approved drugs. Imidazolidine-2-carboxylic acid can serve as a versatile building block for the synthesis of novel pharmaceutical agents. Its constrained cyclic structure can be used to control the conformation of a molecule, which is often a key factor in its biological activity. For example, derivatives of the closely related imidazolidin-2-one-4-carboxylic acid are used in the synthesis of inhibitors for human BACE-1, a key enzyme in Alzheimer's disease.[6]
Safety and Handling
While specific toxicity data for imidazolidine-2-carboxylic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for related compounds, it may be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
Imidazolidine-2-carboxylic acid is a fascinating molecule with a rich and underexplored chemical landscape. Its unique combination of a cyclic diamine and a carboxylic acid gives rise to a distinct set of properties that make it a valuable tool for chemists in academia and industry. While a comprehensive experimental dataset for this specific molecule is yet to be established in the public domain, a solid understanding of its chemistry can be built upon the foundational principles of organic chemistry and the study of its close structural relatives. This guide provides a framework for that understanding, empowering researchers to unlock the full potential of this versatile chemical building block.
References
-
Li, Y., Liou, Y. C., Oliveira, J. C. A., & Ackermann, L. (2022). Ruthenium(II)/Imidazolidine Carboxylic Acid‐Catalyzed C−H Alkylation for Central and Axial Double Enantio‐Induction. Angewandte Chemie International Edition, 61(46), e202211129. [Link]
-
Kinetics and mechanism of the hydrolysis of a 2-substituted imidazoline, cibenzoline (cifenline). Journal of Pharmaceutical Sciences. [Link]
-
Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. ResearchGate. [Link]
-
Kinetics and mechanism of the hydrolysis of imidacloprid. Illinois Experts. [Link]
-
Imidazolidine. Wikipedia. [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
-
Oxidative decarboxylative synthesis of 2-H-imidazolines from glyoxylic acid and 1,2-diamines. PubMed. [Link]
Sources
- 1. 2-Imidazolidinone (CAS 120-93-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative decarboxylative synthesis of 2-H-imidazolines from glyoxylic acid and 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazolidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Imidazolidine-2-carboxylic Acid: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazolidine-2-carboxylic acid, a saturated heterocyclic amino acid analog, represents a core scaffold of significant interest in medicinal chemistry and materials science. As a conformationally constrained proline mimic, it offers a unique structural platform for the design of novel therapeutics, peptidomimetics, and chiral ligands. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and conformational dynamics of imidazolidine-2-carboxylic acid. We will delve into established synthetic methodologies, detailing the key reaction mechanisms and purification strategies. Furthermore, this guide will explore the critical role of this molecule and its derivatives in drug discovery, highlighting its application in the development of enzyme inhibitors and other bioactive agents. Spectroscopic characterization techniques, including NMR and mass spectrometry, will be discussed in the context of structural elucidation.
Introduction: The Significance of Constrained Amino Acid Analogs
In the landscape of drug discovery and peptide science, the conformational rigidity of molecules plays a pivotal role in determining their biological activity and metabolic stability. Cyclic amino acids are a class of compounds that introduce structural constraints into peptide chains, influencing their secondary structure and receptor binding affinity.[] Imidazolidine-2-carboxylic acid, as a proline analog, is of particular interest due to the presence of a five-membered heterocyclic ring containing two nitrogen atoms. This unique structure imparts specific stereochemical properties and hydrogen bonding capabilities, making it a valuable building block for creating novel molecular architectures with tailored biological functions. Its derivatives have been explored for a wide range of therapeutic applications, from cardiovascular drugs to antiviral agents.[2][3]
Molecular Structure and Physicochemical Properties
Imidazolidine-2-carboxylic acid is a saturated heterocyclic compound. The core of the molecule is the imidazolidine ring, a five-membered ring with two nitrogen atoms at positions 1 and 3.[4] The carboxylic acid group is attached to the carbon atom at the 2-position.
Table 1: Physicochemical Properties of Imidazolidine-2-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C4H8N2O2 | [5] |
| Molecular Weight | 116.12 g/mol | [5] |
| CAS Number | 35259-44-0 | [5] |
It is important to distinguish imidazolidine-2-carboxylic acid from its close analog, 2-imidazolidone-4-carboxylic acid (CAS: 41371-53-3), which contains a carbonyl group at the 2-position and the carboxylic acid at the 4-position.[6] The presence or absence of this carbonyl group significantly alters the molecule's electronic properties, hydrogen bonding capacity, and conformational flexibility.
Stereochemistry and Conformational Analysis
The imidazolidine ring is not planar and can adopt various envelope and twist conformations. The substituents on the ring will influence the preferred conformation. For imidazolidine-2-carboxylic acid, the stereocenter at the C2 position means the molecule can exist as a pair of enantiomers, (R)- and (S)-imidazolidine-2-carboxylic acid.
The conformational landscape of the imidazolidine ring is influenced by the inversion of the nitrogen atoms and the rotation around the N-C bonds.[7] In unsubstituted imidazolidines, this ring inversion is typically rapid on the NMR timescale.[7] However, substitution, particularly at the nitrogen atoms, can lead to preferred conformations with a transoid orientation of the substituents to minimize steric hindrance.[8] The carboxylic acid group at C2 will also play a significant role in determining the conformational equilibrium through intramolecular hydrogen bonding and steric interactions.
Synthesis of Imidazolidine-2-carboxylic Acid and its Derivatives
The synthesis of the imidazolidine ring system is well-established, with the primary method being the condensation of a 1,2-diamine with an aldehyde or ketone.[4] For the synthesis of imidazolidine-2-carboxylic acid, a common strategy involves the reaction of ethylenediamine with a precursor containing the carboxylic acid functionality or a group that can be converted to it.
A plausible synthetic route can be adapted from the synthesis of 2-substituted-imidazolines from carboxylic acids.[9] This involves the reaction of a carboxylic acid with ethylenediamine to form a 2-substituted-imidazoline, which can then be reduced to the corresponding imidazolidine.
General Synthetic Protocol via Imidazoline Intermediate
Step 1: Synthesis of 2-Imidazoline-2-carboxylic Acid This step can be challenging due to the reactivity of the carboxylic acid. A protected form of the carboxylic acid or a derivative might be necessary.
Step 2: Reduction of the Imidazoline Ring The reduction of the C=N bond of the imidazoline to an amine can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation.
A more direct approach involves the cyclization of a diamine with a dicarbonyl compound or its equivalent. For instance, the reaction of ethylenediamine with glyoxylic acid could potentially yield imidazolidine-2-carboxylic acid, although careful control of reaction conditions would be necessary to avoid side reactions.
The synthesis of chiral imidazolidine carboxylic acids has been reported as key ligands for asymmetric catalysis, often starting from chiral diamines.[10]
Spectroscopic Characterization
The structural elucidation of imidazolidine-2-carboxylic acid and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum of imidazolidine-2-carboxylic acid is expected to show characteristic signals for the protons on the imidazolidine ring. The methylene protons of the ethylenediamine backbone (at C4 and C5) will typically appear as a complex multiplet due to coupling with each other and with the protons on the nitrogen atoms. The proton at C2, adjacent to the carboxylic acid, would appear as a distinct signal.
In ¹³C NMR, the carbon of the carboxylic acid group will have a characteristic chemical shift in the range of 170-180 ppm. The C2 carbon will also have a distinct chemical shift, and the C4 and C5 carbons will appear in the aliphatic region.
For related imidazolidinone structures, detailed NMR assignments have been published. For example, in 1,3-disubstituted imidazolidin-2-ones, the carbonyl carbon (C=O) appears around 163 ppm.[11] The chemical shifts in imidazolidine-2-carboxylic acid will differ due to the absence of the carbonyl group and the presence of the carboxylic acid at C2.
X-Ray Crystallography
Applications in Drug Discovery and Research
The rigid scaffold of imidazolidine-2-carboxylic acid makes it an attractive proline analog for incorporation into peptides and small molecule drugs.[] This structural constraint can lead to enhanced biological activity, selectivity, and resistance to enzymatic degradation.
Peptidomimetics and Enzyme Inhibitors
The incorporation of imidazolidine-based structures into bioactive peptides can enforce specific secondary structures, such as β-turns, which are often crucial for receptor recognition.[] Derivatives of imidazolidine-2-carboxylic acid are precursors to important pharmaceuticals. For example, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a precursor to and a metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, which is used to treat hypertension.[2]
Chiral Ligands in Asymmetric Synthesis
Chiral imidazolidine derivatives have been successfully employed as ligands in asymmetric catalysis.[10] The C2-symmetric nature of some of these ligands allows for high levels of enantiocontrol in various chemical transformations, making them valuable tools for the synthesis of enantiomerically pure compounds.[10]
Experimental Protocols
Illustrative Synthesis of a 2-Substituted Imidazolidine
The following is a general procedure for the synthesis of a 2-substituted imidazolidine from an aldehyde and a diamine, which illustrates the formation of the imidazolidine ring.
Materials:
-
1,2-Diamine (e.g., N,N'-dimethylethylenediamine)
-
Aldehyde (e.g., benzaldehyde)
-
Solvent (e.g., benzene or toluene)
-
Dean-Stark apparatus
Procedure:
-
To a solution of the 1,2-diamine in the chosen solvent, add the aldehyde.
-
Heat the reaction mixture to reflux with azeotropic removal of water using a Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting imidazolidine derivative by distillation or chromatography.
This is a generalized protocol and specific conditions may vary depending on the substrates used.[12]
Conclusion
Imidazolidine-2-carboxylic acid is a fundamentally important heterocyclic scaffold that offers a unique combination of structural rigidity and chemical functionality. Its role as a proline analog provides a powerful strategy for the design of novel peptidomimetics and pharmaceuticals with enhanced biological properties. While direct and extensive characterization of the parent molecule requires further investigation, the wealth of information on its derivatives provides a solid foundation for its synthesis and application. The continued exploration of this and related constrained amino acids will undoubtedly lead to the development of new therapeutic agents and catalytic systems.
Visualizations
Molecular Structure of Imidazolidine-2-carboxylic acid
Caption: 2D representation of the Imidazolidine-2-carboxylic acid molecular structure.
Synthetic Pathway Overview
Sources
- 2. mdpi.com [mdpi.com]
- 3. scialert.net [scialert.net]
- 4. Imidazolidine - Wikipedia [en.wikipedia.org]
- 5. chemscene.com [chemscene.com]
- 6. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Ruthenium(II)/Imidazolidine Carboxylic Acid‐Catalyzed C−H Alkylation for Central and Axial Double Enantio‐Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
Advanced Synthesis of Imidazolidine-2-Carboxylic Acid Derivatives
Executive Summary & Structural Analysis
Imidazolidine-2-carboxylic acid (I2CA) represents a unique class of N,N-acetals (aminals) where the carboxylic acid moiety is attached to the aminal carbon (C2). Structurally, it differs significantly from its isomers and analogs, such as imidazolidine-4-carboxylic acid (a proline analog) or imidazolidin-2-one (cyclic urea).[1]
Critical Stability Note: The free acid form of I2CA is inherently unstable due to the gem-diamine effect at the C2 position, which facilitates spontaneous decarboxylation to form imidazolines or hydrolysis back to the parent diamine and aldehyde. Consequently, successful synthesis requires N-substitution (e.g., N,N'-dibenzyl) or isolation as a stable salt/ester.[1]
This guide details the two most authoritative pathways for synthesizing stabilized I2CA derivatives:
-
Condensation of N,N'-Disubstituted Diamines with Glyoxylic Acid (The thermodynamic control route).
-
Reduction of Imidazole-2-Carboxylic Acids (The aromatic reduction route).
Pathway 1: Condensation of 1,2-Diamines with Glyoxylic Acid
This is the most direct and widely cited method. It relies on the condensation of a 1,2-diamine with glyoxylic acid (or its esters). To prevent polymerization or immediate decarboxylation, the nitrogen atoms of the diamine must be substituted (typically with benzyl or alkyl groups).
Reaction Mechanism
The reaction proceeds via a hemiaminal intermediate followed by ring closure. The driving force is the formation of the five-membered ring, though the product remains sensitive to acidic hydrolysis.
Caption: Mechanistic flow for the condensation of diamines with glyoxylic acid. Note the risk of decarboxylation under oxidative conditions.
Detailed Experimental Protocol
Target: Synthesis of N,N'-Dibenzylimidazolidine-2-carboxylic acid.
Reagents:
-
N,N'-Dibenzylethylenediamine (1.0 equiv)[1]
-
Glyoxylic acid monohydrate (1.0 equiv)
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
-
Drying Agent: Anhydrous MgSO₄[1]
Step-by-Step Methodology:
-
Preparation: Dissolve N,N'-dibenzylethylenediamine (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (Ar or N₂).
-
Addition: Cool the solution to 0°C. Add glyoxylic acid monohydrate (10 mmol) portion-wise. The reaction is exothermic; maintain temperature <5°C during addition.
-
Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Drying: Add anhydrous MgSO₄ to the reaction mixture to absorb the water generated during condensation. Stir for 30 minutes.
-
Isolation: Filter off the drying agent. Evaporate the solvent under reduced pressure at low temperature (<30°C) .
-
Caution: High temperatures promote decarboxylation.
-
-
Purification: Recrystallize immediately from cold ether/pentane. Do not subject to silica chromatography (acidic nature of silica degrades the aminal).
Pathway 2: Reduction of Imidazole-2-Carboxylic Acids
For researchers requiring the unsubstituted imidazolidine core or specific stereochemistry, reducing a pre-formed aromatic imidazole-2-carboxylic acid is a robust alternative.[1] This method avoids the instability of the condensation equilibrium.
Synthesis Logic
-
Precursor Synthesis: Imidazole-2-carboxylic acid is synthesized by carboxylating imidazole with CO₂ under pressure (Kolbe-Schmitt conditions) or oxidizing 2-hydroxymethylimidazole.[1]
-
Reduction: The aromatic ring is reduced using catalytic hydrogenation or hydride donors.
Workflow Visualization
Caption: Step-wise reduction pathway from aromatic imidazole to saturated imidazolidine-2-carboxylic acid.
Experimental Protocol (Reduction)
Reagents:
-
Imidazole-2-carboxylic acid (1.0 equiv)[1]
-
Catalyst: 10% Pd/C or PtO₂ (5 mol%)
-
Solvent: Acetic Acid or Water/HCl (pH controlled)
-
Hydrogen Gas (50-100 psi)
Methodology:
-
Dissolve imidazole-2-carboxylic acid in acetic acid.
-
Add the catalyst carefully under inert gas.
-
Pressurize the vessel with H₂ (50 psi) and heat to 50–60°C.
-
Stir for 12–24 hours.
-
Filter catalyst, concentrate filtrate, and recrystallize the hydrochloride salt.[1]
Comparative Analysis of Pathways
| Feature | Pathway 1: Condensation | Pathway 2: Reduction |
| Primary Reagents | Diamine + Glyoxylic Acid | Imidazole + CO₂ / H₂ |
| Atom Economy | High (Water is only byproduct) | Moderate (Requires high pressure/catalyst) |
| Product Stability | Low (Requires N-substitution) | High (Often isolated as stable salt) |
| Scalability | High (Simple mixing) | Moderate (Requires autoclave) |
| Key Risk | Decarboxylation to imidazoline | Over-reduction or ring opening |
| Best For | N,N'-Disubstituted analogs | Unsubstituted parent core |
References
-
Oxidative decarboxylative synthesis of 2-H-imidazolines from glyoxylic acid and 1,2-diamines. Source: Chemical Communications (2008) Context: Establishes the formation of 2-carboxyimidazolidines as the initial intermediate before decarboxylation.
-
Preparation of imidazole-2-carboxylic acids. Source: US Patent 5117004A Context: Defines the industrial standard for synthesizing the aromatic precursor required for Pathway 2.
-
1H-Imidazole-2-carboxylic acid synthesis and properties. Source: ChemicalBook / PubChem Context: Provides physical property data and synthesis routes for the aromatic precursor.
-
Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives. Source: European Journal of Medicinal Chemistry (2022) Context: Discusses the stability and pharmacological relevance of the carboxylic acid moiety at the C2 position.
Sources
Discovery and history of imidazolidine compounds
An In-depth Technical Guide to the Discovery and History of Imidazolidine Compounds
Abstract
The imidazolidine scaffold, a five-membered saturated heterocycle containing two nitrogen atoms, represents a cornerstone of modern organic and medicinal chemistry.[1][2][3] From its initial synthesis in the mid-20th century to its pivotal role in the Nobel Prize-winning field of asymmetric organocatalysis, the journey of imidazolidine chemistry is one of continuous innovation. This technical guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic strategies for imidazolidine compounds. We will explore the foundational condensation reactions, the advent of advanced cycloaddition and multicomponent strategies, and the landmark development of imidazolidinone-based organocatalysts. Furthermore, this guide will illuminate the profound impact of the imidazolidine motif in drug discovery, highlighting its presence in a range of clinically significant therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this versatile heterocyclic system.
Foundational Discoveries: The Genesis of a Scaffold
The story of imidazolidine begins not as a flash of discovery, but as a methodical exploration of heterocyclic chemistry. The parent imidazolidine is a cyclic five-membered aminal, formally derived from the saturation of imidazole.[4] While its aromatic counterpart, imidazole, was known much earlier, the first synthesis of a substituted imidazolidine was reported by Donia and co-workers in 1949.[3][5] They demonstrated that 1,3-dialkylimidazolidines could be formed through the condensation of N,N'-disubstituted ethylenediamines with various aldehydes.[3] This reaction proceeded most readily with formaldehyde, establishing a fundamental and enduring route to the imidazolidine core.[3] Shortly thereafter, the synthesis of the unsubstituted parent compound was achieved in 1952, though it was noted to be significantly less stable than its N-substituted derivatives.[4]
These early syntheses were predicated on the classic condensation reaction between a 1,2-diamine and an aldehyde or ketone, a reaction that remains a workhorse in the field today.[4] The causality behind this approach lies in the nucleophilicity of the diamine's nitrogen atoms attacking the electrophilic carbonyl carbon, followed by intramolecular cyclization and dehydration to form the stable five-membered ring.
Classic Condensation Protocol: The Billman Synthesis (1957)
An exemplary early protocol was described by Billman in 1957 for the synthesis of 2-substituted-1,3-bis(p-chlorobenzyl)imidazolidines.[3][5] This method highlights the directness of the condensation approach and its utility for creating specific aldehyde adducts.
Objective: To synthesize 2-substituted imidazolidines as a means of specifically identifying aldehydes.
Methodology:
-
Dissolve 1,2-bis(p-chlorobenzylamino)ethane (the diamine precursor) in absolute alcohol.
-
Add the desired aldehyde to the solution.
-
Agitate the mixture at room temperature for 10-15 minutes. Alternatively, for less reactive aldehydes, heat the mixture to 65 °C for 10 minutes.
-
The imidazolidine product typically precipitates from the solution and can be isolated by filtration.
-
Crucially, the reaction was observed to be specific for aldehydes; ketones did not react under these conditions, demonstrating the method's utility as a selective reagent.[3][5]
Causality of Experimental Choices:
-
Absolute Alcohol as Solvent: The use of an anhydrous solvent is critical to push the reaction equilibrium towards the product by preventing hydrolysis of the intermediate iminium species and the final aminal product.
-
Mild Conditions: The reaction proceeds readily at room temperature for many aldehydes, indicating a low activation energy barrier. The gentle heating serves to accelerate the reaction for less electrophilic aldehydes without promoting side reactions.
-
Acid Regeneration: Billman noted that treatment of the resulting imidazolidines with acid quantitatively regenerates the diamine and aldehyde, a characteristic feature of the labile aminal linkage and a confirmation of the structure.[3][5]
Caption: General Condensation Pathway for Imidazolidine Synthesis.
The Evolution of Synthesis: Modern and Asymmetric Approaches
While classic condensation remains relevant, the demand for more complex, substituted, and stereochemically defined imidazolidines has driven significant methodological innovation.
Cycloaddition Strategies
[3+2] cycloaddition reactions have emerged as a powerful tool for constructing the imidazolidine ring with high levels of control. These reactions typically involve the generation of an azomethine ylide, which then undergoes a cycloaddition with an appropriate dipolarophile.
-
Lewis Acid Catalysis: In 2012, Zhang and colleagues developed an efficient synthesis of imidazolidines via the reaction of aziridines with imines, catalyzed by Yttrium triflate (Y(OTf)₃).[3] This method proceeds through the Lewis acid-mediated ring-opening of the aziridine to form an azomethine ylide intermediate, which is then trapped by the imine in a [3+2] cycloaddition.[3] This approach provides excellent yields (65-98%) and high diastereoselectivity.[3]
-
Copper-Catalyzed Asymmetric Synthesis: The Wang group reported the first catalytic asymmetric synthesis of fluorinated 2,4-trans-imidazolidines using a Cu(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with fluorinated imines.[5] This method demonstrates the power of transition metal catalysis to achieve high enantioselectivity.
Multicomponent Reactions (MCRs)
MCRs offer an atom-efficient and environmentally friendly route to highly substituted imidazolidines. In 2013, the Muthusubramanian group developed a catalyst-free, three-component reaction involving monophenacyl anilines, aromatic amines, and formaldehyde in refluxing ethanol to produce 1,3,4-trisubstituted imidazolidines in high yields (77-94%).[3] The elegance of this approach lies in its operational simplicity and its ability to generate molecular complexity in a single step.
A Paradigm Shift: Imidazolidinones and the Dawn of Organocatalysis
Arguably the most significant milestone in the history of imidazolidine chemistry occurred in 2000 with the work of Professor David MacMillan.[6] Seeking an alternative to sensitive and often toxic metal-based catalysts, MacMillan's group developed a new class of chiral imidazolidinone organocatalysts.[6][7] This discovery was a cornerstone of the organocatalysis revolution and contributed to MacMillan and Benjamin List being awarded the 2021 Nobel Prize in Chemistry.[6]
The genius of the MacMillan catalysts lies in their ability to mimic the function of enzymes, using a small, stable organic molecule to catalyze reactions with high enantioselectivity.[6] The imidazolidinone scaffold is crucial, providing a rigid chiral environment. The catalyst operates primarily through two distinct activation modes:
-
Iminium Ion Catalysis: The secondary amine of the catalyst condenses with an α,β-unsaturated aldehyde, forming a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. This strategy was famously applied to the Diels-Alder reaction, enabling its execution with unprecedented levels of enantiocontrol.[8][9]
-
Enamine Catalysis: The catalyst reacts with a saturated aldehyde or ketone to form a chiral enamine. This raises the HOMO (Highest Occupied Molecular Orbital) of the substrate, turning it into a potent nucleophile that can react with various electrophiles, as demonstrated in asymmetric aldol reactions.[9][10]
Caption: Catalytic Cycle of Iminium Ion-Mediated Diels-Alder Reaction.
Impact on Medicinal Chemistry and Drug Development
The imidazolidine core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs across various therapeutic areas.[1][2] Its structural features—hydrogen bond donors and acceptors, and the ability to project substituents in well-defined three-dimensional space—make it an ideal framework for interacting with biological targets.
A particularly important subclass is the imidazolidine-2,4-diones, commonly known as hydantoins.[11] This motif is central to several blockbuster drugs.
| Drug Name | Core Structure | Therapeutic Application |
| Phenytoin | Imidazolidine-2,4-dione | Anticonvulsant (Epilepsy) |
| Nitrofurantoin | Imidazolidine-2,4-dione | Antibiotic (Urinary Tract Infections) |
| Nilutamide | Imidazolidine-2,4-dione | Antiandrogen (Prostate Cancer) |
| Enzalutamide | Imidazolidine-2-oxo-4-thione | Antiandrogen (Prostate Cancer)[12] |
| Dantrolene | Imidazolidine-2,4-dione | Muscle Relaxant |
Protocol Spotlight: Bucherer-Bergs Synthesis of Phenytoin
The Bucherer-Bergs reaction is a classic, robust multicomponent method for synthesizing 5,5-disubstituted hydantoins like phenytoin.[11]
Objective: To synthesize 5,5-diphenylhydantoin (Phenytoin) from benzil.
Methodology:
-
Setup: Equip a round-bottomed flask with a reflux condenser.
-
Reagents: Combine benzil (1.0 eq), urea (2.0 eq), 30% aqueous sodium hydroxide solution, and ethanol in the flask.
-
Reaction: Heat the mixture to reflux using a heating mantle and maintain a steady reflux for a minimum of 2 hours. A rearrangement of the initially formed benzilic acid derivative occurs.
-
Workup: Cool the reaction mixture to room temperature, then dilute with water.
-
Purification: Filter the solution to remove any insoluble byproducts. Carefully acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Isolation: Collect the precipitated 5,5-diphenylhydantoin by filtration, wash with cold water, and dry.
Causality of Experimental Choices:
-
Multicomponent Nature: This one-pot reaction combines a ketone (or aldehyde), an alkali cyanide (formed in situ from urea decomposition), and ammonium carbonate, providing a highly efficient route to the hydantoin core.
-
Base and Heat: The sodium hydroxide and heat are essential for the initial benzilic acid rearrangement of benzil and to drive the subsequent condensation and cyclization steps.
-
Acidification: Phenytoin is acidic due to the N-H proton flanked by two carbonyls. It exists as a soluble sodium salt in the basic reaction mixture. Acidification protonates the molecule, causing it to precipitate out of the aqueous solution, which is a key step for purification.
Conclusion and Future Outlook
From its humble beginnings in fundamental condensation reactions, the imidazolidine scaffold has evolved into a central player in synthetic chemistry and drug discovery. The historical progression from simple syntheses to complex, stereocontrolled transformations, culminating in its critical role in the organocatalysis revolution, showcases a remarkable trajectory of scientific creativity. The inherent stability, synthetic accessibility, and favorable pharmacological properties of the imidazolidine ring ensure its continued relevance. Future research will undoubtedly focus on developing novel catalytic systems for even more precise control over substitution and stereochemistry, exploring new applications in materials science (e.g., as N-heterocyclic carbene precursors), and leveraging the scaffold to design next-generation therapeutics targeting complex diseases.[3] The rich history of the imidazolidine compound provides a robust foundation for these future innovations.
References
-
Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
- Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (n.d.). Google.
-
Recent advances in the synthesis of highly substituted imidazolidines. (2024, September 26). RSC Publishing. Retrieved February 17, 2026, from [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]
-
Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]
-
Imidazolidine. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
-
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019, February 21). ACS Publications. Retrieved February 17, 2026, from [Link]
-
Macmillan Imidazolidinone Organocatalysts. (2021, October 12). J&K Scientific LLC. Retrieved February 17, 2026, from [Link]
-
Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015). (2016, September 15). PubMed. Retrieved February 17, 2026, from [Link]
- Development of chemistry of imidazoline nitroxides on the way to the synthesis of mesogenic paramagnetic molecules. (n.d.). Google.
- Advances in the Synthesis of Nitroxide Radicals for Use in Biomolecule Spin Labelling. (n.d.). Google.
-
IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. (2011, May 30). HETEROCYCLES. Retrieved February 17, 2026, from [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019, January 1). MDPI. Retrieved February 17, 2026, from [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025, March 22). MDPI. Retrieved February 17, 2026, from [Link]
-
Imidazolidine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 17, 2026, from [Link]
- Chapter 2: General Approaches to Synthesis of Nitroxides. (2021, May 14). Books.
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022, December 29). National Institutes of Health. Retrieved February 17, 2026, from [Link]
- Imidazolidinones as Asymmetric Organocatalysts. (2015, November 16). Books.
-
Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. (2023, September 28). Frontiers. Retrieved February 17, 2026, from [Link]
-
How organocatalysis won the Nobel prize. (2021, October 15). Chemistry World. Retrieved February 17, 2026, from [Link]
-
The first synthesis of imidazoline. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. (2017, November 16). ACS Publications. Retrieved February 17, 2026, from [Link]
-
Part 1 - imidazolines and the changing face of nasal decongestants. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]
-
Imidazolidines synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
- Imidazolidine compound: Significance and symbolism. (2024, December 5). Google.
-
Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. (2011, December 8). Science Alert. Retrieved February 17, 2026, from [Link]
-
Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. (2020, June 22). Taylor & Francis. Retrieved February 17, 2026, from [Link]
-
Asymmetric Organocatalysis. (n.d.). Indian Academy of Sciences. Retrieved February 17, 2026, from [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazolidine - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. How organocatalysis won the Nobel prize | Feature | Chemistry World [chemistryworld.com]
- 8. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. ias.ac.in [ias.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to Imidazolidine-2-carboxylic Acid: Nomenclature, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Nomenclature
Imidazolidine-2-carboxylic acid is a saturated heterocyclic compound.[1] The core structure is an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms at positions 1 and 3.[1] A carboxylic acid group is substituted at the 2-position of this ring.
1.1. IUPAC Nomenclature
The formal IUPAC name for this compound is Imidazolidine-2-carboxylic acid . The naming follows standard organic chemistry rules, where the parent heterocycle, imidazolidine, is identified, and the principal functional group, the carboxylic acid, is named as a suffix. The position of the substituent is indicated by the locant '2'.
It is important to distinguish this compound from its isomers, such as imidazolidine-4-carboxylic acid, where the carboxylic acid group is attached to the 4-position. Furthermore, derivatives like 2-oxo-imidazolidine-4-carboxylic acid are also common.[2][3]
1.2. Synonyms and Identifiers
In scientific literature and commercial catalogs, imidazolidine-2-carboxylic acid and its derivatives may be referred to by several synonyms. For instance, the related compound 2-imidazolidone-4-carboxylic acid is also known as 2-oxo-4-imidazolidinecarboxylic acid.[4][5] It is crucial for researchers to recognize these alternative names to ensure accurate identification of the molecule.
Key identifiers are summarized in the table below:
| Identifier | Value | Source |
| IUPAC Name | Imidazolidine-2-carboxylic acid | - |
| CAS Number | 35259-44-0 | [6] |
| Molecular Formula | C4H8N2O2 | [6] |
| Molecular Weight | 116.12 g/mol | [6] |
Note: The table refers to the parent compound. Data for specific derivatives may vary.
Physicochemical Properties and Structural Considerations
Understanding the physicochemical properties of imidazolidine-2-carboxylic acid is fundamental for its application in synthesis and drug design.
2.1. Stereochemistry
The carbon atom at the 2-position, to which the carboxylic acid is attached, is a stereocenter. Therefore, imidazolidine-2-carboxylic acid can exist as a pair of enantiomers, (R)-imidazolidine-2-carboxylic acid and (S)-imidazolidine-2-carboxylic acid. The stereochemistry is a critical consideration in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. For example, (S)-(-)-1-Z-2-Oxo-5-imidazolidinecarboxylic acid is noted as a versatile chiral building block in the synthesis of bioactive molecules.[7]
2.2. Derivatives and Related Compounds
Several derivatives of imidazolidine carboxylic acids are of significant interest. These include:
-
N-protected derivatives: (R,S)-N-Fmoc-N'-Boc-imidazolidine-2-carboxylic acid is an intermediate used in the preparation of proline analogs.[8]
-
Oxo-derivatives: 2-Imidazolidone, also known as ethyleneurea, is a related compound where a carbonyl group is at the 2-position.[9] It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.[9]
-
Hydantoins: Imidazolidine-2,4-dione, commonly known as hydantoin, is another related structure with two carbonyl groups in the ring.[10]
The relationship between these structures can be visualized as follows:
3.2. Example Protocol: Synthesis of N-protected Imidazolidine Carboxylates
The preparation of N-protected derivatives is crucial for their use in peptide synthesis and other complex organic transformations.
Objective: To synthesize an N-protected imidazolidine-2-carboxylate for use as a proline analog. [8] Materials:
-
1,2-diaminoethane
-
Glyoxylic acid
-
Protecting group reagents (e.g., Fmoc-Cl, Boc-anhydride)
-
Appropriate solvents (e.g., methanol, dichloromethane)
-
Base (e.g., triethylamine)
Procedure:
-
Formation of the Imidazolidine Ring:
-
Dissolve 1,2-diaminoethane and glyoxylic acid in a suitable solvent.
-
Stir the reaction mixture at room temperature to facilitate the condensation reaction and formation of the imidazolidine-2-carboxylic acid.
-
-
Introduction of Protecting Groups:
-
Add a base to the reaction mixture, followed by the sequential addition of protecting group reagents (e.g., Fmoc-Cl and Boc-anhydride).
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction and perform an aqueous work-up to remove water-soluble impurities.
-
Extract the product into an organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-protected imidazolidine-2-carboxylate.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Causality in Experimental Choices:
-
The choice of protecting groups (e.g., Fmoc and Boc) is dictated by their orthogonal deprotection conditions, which is essential for their application in solid-phase peptide synthesis.
-
The use of a base is necessary to neutralize the acid formed during the protection step and to facilitate the reaction.
-
Purification by chromatography is employed to separate the desired product from unreacted starting materials and side products, ensuring high purity, which is critical for subsequent applications.
Applications in Research and Drug Development
Imidazolidine-2-carboxylic acid and its derivatives are valuable scaffolds in medicinal chemistry due to their structural resemblance to proline and their ability to introduce conformational constraints into peptides and other bioactive molecules.
4.1. Enzyme Inhibitors
The rigid five-membered ring structure of imidazolidine derivatives makes them suitable candidates for the design of enzyme inhibitors. By mimicking the transition state of an enzymatic reaction, these compounds can bind to the active site of an enzyme with high affinity and specificity.
4.2. Peptide Mimetics
Incorporating imidazolidine-2-carboxylic acid into a peptide backbone can induce specific secondary structures, such as turns and helices. This conformational control is crucial for enhancing the biological activity, metabolic stability, and cell permeability of peptide-based drugs.
4.3. Agrochemicals
The imidazolidine scaffold is also explored in the development of new agrochemicals for pest control. [7] 4.4. Signaling Pathways
Some derivatives of the related compound 2-imidazolidinone have shown affinity for serotonin and adrenergic receptors, suggesting potential applications in modulating these signaling pathways. [9]
Safety and Handling
Derivatives such as 2-imidazolidone-4-carboxylic acid are classified as causing skin and serious eye irritation, and may cause respiratory irritation. [2]Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.
References
-
PubChem. Imidazolidin-2-one;pyridine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-Imidazolidine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Chem-Impex. (S)-(-)-1-Z-2-Oxo-5-imidazolidinecarboxylic acid. Available from: [Link]
-
Wikipedia. Imidazolidine. Available from: [Link]
-
Golm Metabolome Database. 2-Imidazolidone-4-carboxylic acid. Available from: [Link]
-
PubChem. Imidazoline carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Imidazolidine-2-ol. National Center for Biotechnology Information. Available from: [Link]
-
PubChemLite. 2-oxo-4-imidazolidinecarboxylic acid. Available from: [Link]
-
AHH Chemical. 2-IMIDAZOLIDINONE. Available from: [Link]
-
Chemsrc. Imidazolidine-2,4-dione. Available from: [Link]
-
Stenutz. imidazole-2-carboxylic acid. Available from: [Link]
-
PubChem. 1H-Imidazole-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Imidazolidine - Wikipedia [en.wikipedia.org]
- 2. 2-Imidazolidine-4-carboxylic acid | C4H6N2O3 | CID 162033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-oxo-4-imidazolidinecarboxylic acid (C4H6N2O3) [pubchemlite.lcsb.uni.lu]
- 4. 2-イミダゾリドン-4-カルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Imidazolidone-4-carboxylic acid | CAS 41371-53-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. chemimpex.com [chemimpex.com]
- 8. (R,S)-N-FMOC-N'-BOC-IMIDAZOLIDINE-2-CARBOXYLIC ACID | 207129-12-2 [chemicalbook.com]
- 9. atamankimya.com [atamankimya.com]
- 10. Imidazolidine-2,4-dione | CAS#:461-72-3 | Chemsrc [chemsrc.com]
The Imidazolidine Core: A Pharmacophore for Voltage-Gated Modulation and Kinase Inhibition
Executive Summary
The imidazolidine ring (1,3-diazacyclopentane) represents a saturated, five-membered heterocycle that serves as a critical scaffold in medicinal chemistry.[1] Unlike its aromatic counterpart (imidazole) or partially unsaturated analog (imidazoline), the imidazolidine core offers a unique non-planar geometry ideal for spiro-fusion and conformational restriction. This guide analyzes the biological significance of this scaffold, focusing on its two most pharmacologically active subclasses: hydantoins (imidazolidine-2,4-diones) as sodium channel modulators, and imidazolidin-2-ones (cyclic ureas) as emerging kinase and protein-protein interaction inhibitors.
Chemical Biology & Structural Properties[1][2][3][4][5][6][7]
Structural Hierarchy and Oxidation States
To exploit the imidazolidine ring, one must distinguish it from related azoles. The saturation of the C4-C5 bond in imidazolidine introduces flexibility and chirality that is absent in the planar imidazole ring.
| Scaffold | Structure | Hybridization | Key Feature |
| Imidazole | Unsaturated (Aromatic) | Acid/Base amphoteric (pKa ~7.0) | |
| Imidazoline | Dihydro- (1 double bond) | Mixed | Adrenergic receptor ligands ( |
| Imidazolidine | Tetrahydro- (Saturated) | Scaffold for spiro-fusion; Peptidomimetic turns |
The Hydantoin Pharmacophore
The most clinically validated imidazolidine derivative is the hydantoin (imidazolidine-2,4-dione).
-
Acid-Base Properties: The N3 proton is weakly acidic (pKa ~8.3), allowing for salt formation (e.g., Phenytoin Sodium), while N1 is generally non-ionizable under physiological conditions.
-
Hydrogen Bonding: The C2 and C4 carbonyls act as hydrogen bond acceptors, while N3 serves as a donor. This pattern mimics the peptide bond, allowing hydantoins to function as bioisosteres for amino acids in peptidomimetics.
Mechanism of Action: Voltage-Gated Sodium Channel (NaV) Modulation[8]
The biological significance of the imidazolidine ring is best exemplified by Phenytoin (5,5-diphenylhydantoin). Its mechanism illustrates how the scaffold stabilizes specific protein conformations.
The Modulated Receptor Hypothesis
Phenytoin does not block the sodium channel pore directly like tetrodotoxin. Instead, it binds preferentially to the inactivated state of the NaV channel.
-
State-Dependent Binding: The imidazolidine core positions the two phenyl rings to interact with the hydrophobic residues (likely transmembrane segment S6) inside the channel vestibule only when the inactivation gate is closed.
-
Refractory Period Extension: By stabilizing the inactivated state, the drug prevents the channel from recovering to the resting state, thereby blocking high-frequency repetitive firing (seizures) without impairing normal low-frequency neurotransmission.
Pathway Visualization
The following diagram illustrates the kinetic transitions of the NaV channel and the specific stabilization node targeted by imidazolidine-based ligands.
Figure 1: State-dependent binding of hydantoins to Voltage-Gated Sodium Channels (NaV). The drug acts as a "molecular staple" for the inactivated conformation.
Emerging Classes: Kinase Inhibitors & Peptidomimetics
Beyond neurology, the imidazolidine ring is evolving as a scaffold for oncology, specifically in imidazolidin-2-ones (cyclic ureas).
VEGFR-2 Inhibition
Recent SAR studies have identified trisubstituted imidazolidin-2-ones as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key driver of angiogenesis.
-
Binding Mode: The cyclic urea carbonyl forms hydrogen bonds with the kinase hinge region (Cys919), while the N1/N3 substituents occupy the hydrophobic pockets.
-
Potency: Selected derivatives demonstrate IC50 values in the nanomolar range (70-360 nM), comparable to Sorafenib [1].
MDM2-p53 Interaction Inhibitors
Spiro-imidazolidine derivatives are utilized to inhibit the protein-protein interaction between p53 and MDM2.[2]
-
Mimicry: The rigid spiro-scaffold projects hydrophobic groups (e.g., chlorophenyls) to mimic the side chains of Phe19, Trp23, and Leu26 of the p53 alpha-helix.
-
Advantage: Unlike linear peptides, the imidazolidine ring is resistant to proteolytic hydrolysis, improving bioavailability.
Experimental Protocols
Protocol A: Synthesis of 5,5-Disubstituted Hydantoins (Bucherer-Bergs Reaction)
This is the industry-standard method for constructing the imidazolidine-2,4-dione core from ketones.
Reagents:
-
Ketone substrate (e.g., Benzophenone for Phenytoin)
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate
-
Solvent: 50% Ethanol/Water
Workflow:
-
Dissolution: Dissolve 10 mmol of ketone in 20 mL of 50% EtOH.
-
Addition: Add 20 mmol KCN and 40 mmol
. Caution: Perform in a well-ventilated fume hood due to potential HCN evolution. -
Reflux: Heat the mixture at 60°C for 4-24 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).
-
Workup: Cool the solution. Acidify carefully with 6M HCl to pH 2.
-
Precipitation: The hydantoin product typically precipitates as a white solid. Filter and wash with cold water.
-
Recrystallization: Purify using EtOH to remove unreacted ketone.
Protocol B: [3H]-Batrachotoxinin A 20-α-Benzoate (BTX-B) Binding Assay
This assay validates the binding affinity of imidazolidine derivatives to the neurotoxin site 2 on NaV channels.
Principle: BTX-B binds to the open state of the channel. Hydantoins (allosteric modulators) reduce BTX-B binding by stabilizing the inactivated state (allosteric antagonism).
Step-by-Step Procedure:
-
Membrane Preparation: Isolate synaptosomes from rat forebrain via homogenization in 0.32 M sucrose and centrifugation (1000 x g for 10 min; supernatant spun at 20,000 x g for 40 min).
-
Incubation Buffer: 50 mM HEPES (pH 7.4), 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM Glucose. Note: Sodium-free buffer is critical to prevent channel inactivation by Na+.
-
Reaction Setup:
-
Total Binding: 200 µg membrane protein + 10 nM [3H]-BTX-B + Vehicle (DMSO).
-
Non-Specific Binding: Add 300 µM Veratridine (competitor).
-
Test: Add Imidazolidine derivative (0.1 nM - 100 µM).
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.1% Polyethyleneimine (PEI).
-
Quantification: Count radioactivity via liquid scintillation spectroscopy.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine Ki.
Quantitative Data Summary
Table 1: Comparative Activity of Imidazolidine Derivatives
| Compound Class | Target | Primary Substituents | Activity Metric | Ref |
| Hydantoin (Phenytoin) | NaV Channel (Neuronal) | 5,5-Diphenyl | [2] | |
| Imidazolidin-2-one | VEGFR-2 Kinase | 1-Sulfadiazinyl | [1] | |
| Spiro-hydantoin | Aldose Reductase | Spiro-fluorene | [3] | |
| Nitro-imidazolidine | Bacterial DNA | 2-Nitro | MIC = 0.5-2.0 | [4] |
References
-
Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors. ACS Medicinal Chemistry Letters. (2024).[3] Link
-
Mechanism of phenytoin action on voltage-gated sodium channels. Molecular Pharmacology. (2000). Link
-
Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. Journal of Medicinal Chemistry. (2004).[3][4] Link
-
Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities. ResearchGate. (2023).[5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of spiro[isoindole-1,5’-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction [beilstein-journals.org]
- 3. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Imidazolidine-2-carboxylic Acid Scaffolds
Executive Summary
This application note details the controlled synthesis of imidazolidine-2-carboxylic acid derivatives via the condensation of 1,2-diamines with glyoxylic acid or its esters. While theoretically simple, this reaction is chemically nuanced; the target aminal core is prone to oxidative decarboxylation to form 2-H-imidazolines or hydrolysis back to starting materials.
This guide provides a robust protocol for synthesizing
Target Audience: Medicinal Chemists, Process Development Scientists.
Scientific Foundation & Mechanism
The Chemistry of Aminal Formation
The formation of the imidazolidine ring from a diamine and an aldehyde is a condensation reaction yielding a cyclic aminal (
The Stability Challenge:
-
Hydrolysis: The aminal carbon is electron-deficient. In the presence of water and acid, the ring is in equilibrium with the open-chain imine/aldehyde.
-
Oxidative Decarboxylation: In the presence of oxygen or mild oxidants, unsubstituted imidazolidine-2-carboxylic acids rapidly decarboxylate to form 2-H-imidazolines (dihydroimidazoles). This is a known route for imidazoline synthesis but a failure mode for isolating the carboxylic acid [1].
The Solution: To isolate the 2-carboxylic acid, one must:
-
Use
-disubstituted diamines (e.g., -dibenzyl) to block oxidation to the imine/imidazole. -
Exclude water to drive the equilibrium toward the ring.
-
Operate under mild, non-oxidizing conditions.[1]
Mechanistic Pathway
The reaction proceeds via an initial nucleophilic attack by one amine nitrogen on the aldehyde carbonyl, forming a hemiaminal, followed by intramolecular ring closure.
Experimental Protocol
Protocol A: Synthesis of -Dibenzylimidazolidine-2-carboxylic Acid (Ethyl Ester)
Rationale: Synthesis of the ester is preferred over the free acid for initial isolation because it prevents zwitterion formation and simplifies purification on silica gel.
Materials
| Reagent | Equiv. | MW ( g/mol ) | Role |
| 1.0 | 240.35 | Amine Precursor | |
| Ethyl Glyoxylate (50% in Toluene) | 1.1 | 102.09 | Carbonyl Source |
| Dichloromethane (DCM) | - | - | Solvent |
| Magnesium Sulfate ( | 2.0 | 120.37 | Water Scavenger |
| Triethylamine ( | 0.1 | 101.19 | Base Catalyst (Optional) |
Step-by-Step Procedure
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (
). Add a magnetic stir bar. -
Dissolution: Dissolve
-Dibenzylethylenediamine (2.40 g, 10 mmol) in anhydrous DCM (40 mL). -
Drying Agent: Add anhydrous
(2.4 g) directly to the flask. Note: Removing water is critical to drive the equilibrium toward the ring. -
Addition: Add Ethyl Glyoxylate solution (11 mmol) dropwise over 5 minutes at room temperature (20–25°C).
-
Observation: The reaction is mildly exothermic.
-
-
Reaction: Stir the suspension vigorously at room temperature for 4–6 hours.
-
Monitoring: Monitor by TLC (Silica; 20% EtOAc/Hexane). The starting diamine (polar) should disappear, and a less polar product spot should appear.
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove
. -
Wash the pad with DCM (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure (rotary evaporator, <40°C) to yield a viscous oil.
-
-
Purification: The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 9:1 to 7:3).
-
Stability Note: Do not use acidic eluents, as they may hydrolyze the aminal.
-
Protocol B: Saponification to the Free Acid (Lithium Salt)
To obtain the carboxylic acid (as requested), mild hydrolysis is required.
-
Dissolve the ester from Protocol A (1 mmol) in THF/Water (3:1, 10 mL).
-
Add LiOH monohydrate (1.1 mmol) at 0°C.
-
Stir at 0°C to RT for 2 hours.
-
Lyophilize directly. Do not acidify with strong mineral acids, as this will revert the molecule to the diamine and glyoxylic acid. Isolate as the Lithium carboxylate salt.
Analytical Validation
To confirm the formation of the imidazolidine ring and ensure the carboxyl group is intact:
| Technique | Diagnostic Signal | Interpretation |
| The C2-H proton (aminal proton). This singlet is distinct and confirms ring closure. | ||
| The C2 carbon is unique; it is less deshielded than an imine (~160 ppm) but more than a standard alkyl amine. | ||
| IR | ~1730–1750 | Carbonyl stretch of the ester/acid. Absence of imine stretch (~1660 |
Critical Troubleshooting & Safety
The "Decarboxylation Trap"
If your product mass is [M-44] (loss of
-
Cause: Presence of oxidants or high temperatures during workup.
-
Fix: Ensure
atmosphere. Use -disubstituted diamines.[2][3] Avoid heating above 50°C.
Safety Warning: Glyoxylic Acid
Recent toxicological data indicates that Glyoxylic Acid can be absorbed transdermally and metabolized to oxalate , leading to acute kidney injury (calcium oxalate nephropathy) [2].
-
Mandatory PPE: Double nitrile gloves, lab coat, and chemical splash goggles.
-
Handling: Handle all glyoxylic acid derivatives in a fume hood.
Workflow Diagram
References
-
Oxidative Decarboxylation Mechanism
- Title: Oxidative decarboxylative synthesis of 2-H-imidazolines
- Source: Chemical Communic
-
URL:[Link]
-
Glyoxylic Acid Safety (Nephrotoxicity)
-
General Imidazolidine Synthesis
- Title: Recent advances in the synthesis of highly substituted imidazolidines.
- Source: RSC Advances (2024).
-
URL:[Link]
Sources
- 1. 2-Imidazoline synthesis [organic-chemistry.org]
- 2. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]
- 3. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]
- 4. Acute Kidney Injury and Hair-Straightening Products - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Routes to Imidazolidin-2-ones: A Synthetic Chemist's Application Guide
Introduction: The Enduring Importance of the Imidazolidin-2-one Scaffold
The imidazolidin-2-one core is a privileged heterocyclic motif, frequently encountered in a wide array of biologically active compounds, natural products, and pharmaceuticals. Its significance also extends to its role as a versatile chiral auxiliary and a valuable synthetic intermediate in organic chemistry. The development of efficient and sustainable catalytic methods to access this scaffold is therefore a subject of intense research, driven by the principles of atom economy and the need for milder, more selective synthetic protocols. This guide provides an in-depth exploration of key catalytic methodologies for the synthesis of imidazolidin-2-ones, offering detailed protocols and mechanistic insights to aid researchers in their synthetic endeavors.
Strategic Approaches to Imidazolidin-2-one Synthesis
The catalytic construction of the imidazolidin-2-one ring can be broadly categorized into several key strategies, each with its own set of advantages and mechanistic nuances. This guide will focus on four prominent and widely adopted approaches:
-
Palladium-Catalyzed Carboamination of N-Allylureas: A powerful method that forms both a C-C and a C-N bond in a single step, allowing for rapid construction of complex imidazolidin-2-ones.
-
Copper-Catalyzed Cyclization of Aziridines with Isocyanates: A convergent approach that unites two readily available building blocks to form the heterocyclic core.
-
Organocatalyzed Intramolecular Hydroamidation of Propargylic Ureas: A metal-free alternative that proceeds under mild conditions with high efficiency.
-
Cerium Oxide-Catalyzed Carbonylation of Diamines with CO₂: A green and sustainable method that utilizes carbon dioxide as a C1 source.
Palladium-Catalyzed Carboamination of N-Allylureas
This strategy offers a convergent and stereoselective route to substituted imidazolidin-2-ones from readily available N-allylureas and aryl or alkenyl bromides. The reaction is particularly noteworthy for its ability to generate up to two stereocenters with good to excellent diastereoselectivity.[1][2]
Mechanistic Rationale
The catalytic cycle, as illustrated below, is believed to commence with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) species then undergoes a ligand exchange with the deprotonated N-allylurea to form a palladium-amido complex. This is followed by a migratory insertion of the alkene into the Pd-N bond, which proceeds in a syn-fashion. The cycle is completed by a C-C bond-forming reductive elimination to furnish the imidazolidin-2-one product and regenerate the Pd(0) catalyst.[1] The choice of ligand is crucial for the efficiency and selectivity of the reaction, with bulky, electron-rich phosphine ligands such as Xantphos often being employed.[1][2]
Sources
The Ascendant Role of Imidazolidine-2-carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique molecular scaffolds that can impart desirable pharmacological properties. Among these, the imidazolidine core, and specifically imidazolidine-2-carboxylic acid, has emerged as a privileged structure. Its significance lies in its ability to act as a conformationally constrained proline analogue, a feature that allows for the fine-tuning of peptide and small-molecule inhibitor structures to enhance potency, selectivity, and metabolic stability. This guide provides an in-depth exploration of the applications of imidazolidine-2-carboxylic acid and its derivatives in medicinal chemistry, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.
I. The Strategic Advantage of the Imidazolidine Scaffold
The imidazolidine ring system is a five-membered heterocycle containing two nitrogen atoms. The incorporation of a carboxylic acid at the 2-position creates a chiral scaffold that mimics the structure of proline, a critical amino acid in many biological processes. Unlike the five-membered ring of proline, the imidazolidine ring can be further functionalized at the nitrogen atoms, offering additional vectors for chemical modification and optimization of drug-target interactions. This versatility has propelled the development of a wide array of bioactive molecules.
Derivatives of the imidazolidine core have demonstrated a remarkable breadth of pharmacological activities, including antiviral, anticancer, and enzyme inhibitory effects.[1][2] For instance, imidazolidinone and imidazolidine-2,4-dione derivatives have been identified as potent inhibitors of viral proteases, such as those from HIV and Hepatitis C virus (HCV).[1] In the realm of oncology, these scaffolds have been exploited to create agents that induce apoptosis in cancer cells and inhibit key enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2).[2][3]
Key Therapeutic Areas and Mechanisms of Action
The utility of imidazolidine-based compounds spans multiple disease areas. The following table summarizes some of the key applications and the targeted mechanisms.
| Therapeutic Area | Target/Mechanism of Action | Example Scaffold | Representative IC50 Values | Reference(s) |
| Antiviral (HIV) | Aspartic Protease Inhibition, CCR5 Co-receptor Antagonism | Imidazolidinones | - | [1] |
| Antiviral (HCV, Dengue) | NS3 Serine Protease, NS2B-NS3 Protease Inhibition | Imidazolidinones | - | [1] |
| Anticancer | VEGFR-2 Kinase Inhibition, Apoptosis Induction | Imidazolidine-2-thiones | 3.26 µM (MCF-7 cells) | |
| Anticancer | General Cytotoxicity | Imidazolidineiminothiones | 4.78 µM (MCF-7 cells) | [4] |
| Enzyme Inhibition | Matrix Metalloproteinase-13 (MMP-13) | 2-Oxo-imidazolidine-4-carboxylic acid hydroxyamides | 3 nM | [4] |
| Enzyme Inhibition | Pyruvate Carboxylase | 1,3-Disubstituted Imidazolidine-2,4,5-triones | 3-12 µM | |
| Enzyme Inhibition | Acetylcholinesterase & Butyrylcholinesterase | 1,3-Substituted Imidazolidine-2,4,5-triones | 1.66 µM (BChE) | [5] |
II. Imidazolidine-2-carboxylic Acid as a Proline Analogue in Peptidomimetics
Proline and its analogues are crucial in drug design due to their ability to introduce conformational constraints into peptide backbones, thereby influencing their secondary structure and interaction with biological targets. Imidazolidine-2-carboxylic acid serves as a unique proline mimic where the ring structure can enforce specific dihedral angles, and the additional nitrogen atoms provide opportunities for hydrogen bonding or further substitution.
The synthesis of peptidomimetics containing an imidazolidin-2-one-4-carboxylate scaffold, a close relative of imidazolidine-2-carboxylic acid, has been achieved through the in-peptide cyclization of α,β-diaminopropionic acid (Dap) residues.[6] These scaffolds act as proline analogues with a flattened structure and a restricted trans geometry of the preceding peptide bond, which can induce well-defined secondary structures.[6]
III. Experimental Protocols
A. Synthesis of Protected (S)-Imidazolidine-2-one-4-carboxylic Acid
This protocol outlines a plausible synthetic route to a protected form of imidazolidine-2-carboxylic acid, drawing from established methods for the synthesis of similar structures, such as the modified Hofmann rearrangement of protected asparagine.[7] This multi-step synthesis starts from commercially available N-Boc-(S)-α,β-diaminopropionic acid.
Workflow for the Synthesis of Protected (S)-Imidazolidine-2-one-4-carboxylic Acid
Sources
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. Synthesis of functionalized imidazolidine-2-thiones via NHC/base-promoted aza-benzoin/aza-acetalization domino reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Protocol for the purification of Imidazolidine-2-carboxylic acid
Application Note: Protocol for the Synthesis and Purification of Imidazolidine-2-carboxylic Acid Derivatives
Part 1: Executive Summary & Chemical Context
1.1 The Challenge of the "Naked" Aminal
Imidazolidine-2-carboxylic acid (often referred to as 3-azaproline ) is a critical heterocyclic scaffold in peptidomimetic drug design. Structurally, it is a proline analog where the
However, researchers attempting to isolate the unsubstituted free acid often encounter failure. This is due to the inherent lability of the cyclic aminal (N-C-N) functionality. In the presence of water or protic solvents, the unsubstituted imidazolidine ring exists in a rapid equilibrium with its acyclic precursors (ethylenediamine and glyoxylic acid), leading to hydrolysis and decomposition [1, 2].
Therefore, this protocol focuses on the purification of N,N'-protected derivatives , which are the chemically stable and pharmaceutically relevant forms of this molecule.[1] The guide uses N,N'-Dibenzyl-imidazolidine-2-carboxylic acid as the model compound, representing the standard workflow for lipophilic protected analogs.[1]
1.2 Key Physicochemical Properties (Protected Form)
-
Chemical Nature: Lipophilic weak acid (zwitterionic character masked by protection).
-
Solubility: Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol.[1] Insoluble in Water, Hexanes.[1][2]
-
Stability: Stable to oxidation under ambient conditions; sensitive to strong aqueous acids (ring opening).
Part 2: Detailed Protocol
Synthesis Overview (The Precursor Step)
To ensure the purification logic holds, we must establish the synthesis context. The reaction involves the condensation of an N,N'-disubstituted diamine with glyoxylic acid.
-
Reagents:
-Dibenzylethylenediamine (1.0 eq), Glyoxylic acid monohydrate (1.1 eq). -
Solvent: Dichloromethane (DCM) or Methanol (MeOH).
-
Mechanism: Double nucleophilic attack of the secondary amines onto the aldehyde carbonyl of glyoxylic acid, followed by dehydration.
Purification Strategy: The "Solubility Switch"
Since the product is an amino acid derivative, we utilize a pH-switched extraction followed by recrystallization .
Workflow Diagram (DOT):
Figure 1: Purification workflow utilizing acid-base extraction and recrystallization.
Step-by-Step Methodology
Step 1: Crude Isolation & Solvent Exchange
-
Concentrate the crude reaction mixture (usually in MeOH or DCM) to dryness under reduced pressure (Rotovap at 40°C).
-
Critical Check: If the residue is an oil, trace solvents may remain. Co-evaporate with toluene (2x) to remove residual water/methanol.
Step 2: Acid-Base Extraction (Purification by pH) Rationale: This step separates the zwitterionic/acidic product from non-polar impurities (unreacted diamine) and neutral byproducts.
-
Dissolve the crude residue in Dichloromethane (DCM) (10 mL per gram of theoretical yield).
-
Transfer to a separatory funnel.
-
Extract with saturated aqueous NaHCO₃ (3 x 20 mL).
-
Chemistry: The carboxylic acid deprotonates (
), moving the product into the aqueous phase. -
Discard the organic (DCM) layer (contains neutral impurities).
-
-
Acidification:
-
Cool the combined aqueous extracts to 0–5°C (ice bath).
-
Slowly add 1M HCl dropwise with stirring until pH reaches ~3–4.
-
Observation: The product should precipitate or form a cloudy oil as it protonates back to the free acid form.
-
-
Back-Extraction:
-
Extract the acidic aqueous layer with fresh DCM (3 x 20 mL).
-
Combine these DCM layers.
-
Dry over anhydrous
, filter, and concentrate to yield the semi-pure solid .[1]
-
Step 3: Recrystallization (Polishing) Rationale: Recrystallization removes trace colored impurities and stereoisomers (if applicable).
-
Solvent System: Methanol (Good solvent) / Diethyl Ether (Anti-solvent).
-
Dissolve the semi-pure solid in the minimum amount of boiling Methanol .
-
Remove from heat.
-
Add Diethyl Ether dropwise until a faint, persistent cloudiness appears.
-
Add 1-2 drops of Methanol to clear the solution.
-
Allow to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel). Wash with cold Ether.
Part 3: Analytical Validation & Troubleshooting
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98% | HPLC (C18, ACN/Water gradient) |
| Identity (NMR) | Distinct Singlet at | 1H-NMR (CDCl3) |
| Melting Point | Sharp range (e.g., 120-122°C for dibenzyl derivative) | Capillary MP |
Note on NMR: The proton at the 2-position (between the two nitrogens and the carboxyl group) is the diagnostic signal. In the N,N'-dibenzyl derivative, it typically appears as a singlet around 4.2 ppm [3].[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product "Oils Out" during Recrystallization | Cooling too fast or too much anti-solvent. | Re-dissolve by heating. Add a small amount of the "Good Solvent" (MeOH). Cool very slowly (wrap flask in foil/towel). |
| Low Yield after Extraction | Product is water-soluble (zwitterion). | Ensure the pH during back-extraction is correct (pH 3-4). If the product is very polar, use n-Butanol or Ethyl Acetate instead of DCM for back-extraction. |
| Decomposition (Smell of Amine) | Hydrolysis of the aminal ring. | Avoid strong acids (pH < 2) and prolonged exposure to aqueous conditions. Work quickly and keep solutions cold. |
Part 4: Important Distinction (The "2-Oxo" Analog)
Researchers often confuse Imidazolidine-2-carboxylic acid with 2-Oxoimidazolidine-4-carboxylic acid (CAS 41371-53-3).
-
Imidazolidine-2-carboxylic acid: N-C-N ring (Aminal). Unstable as free acid. Used as N-protected intermediate.[3]
-
2-Oxoimidazolidine-4-carboxylic acid: N-C(=O)-N ring (Urea). Stable solid. Commercially available.
-
If your target is the stable urea derivative (Pyroglutamic acid analog), do not use the protocol above. Simply recrystallize from Water/Ethanol.
References
-
René, L., Yaouancq, L., & Badet, B. (1998).[1][4] Orthogonally Protected Imidazolidine-2-carboxylic Acid, a New Proline Surrogate Suitable for SPPS. Tetrahedron Letters, 39(17), 2569-2572.[1] Link
-
Ivashkevich, O. A., et al. (2019). Synthesis of functional 2-substituted 1,3-dinitroimidazolidines. Beilstein Journal of Organic Chemistry, 15, 2140–2149.[1] Link
-
Massachusetts Institute of Technology (MIT). Recrystallization Guide. MIT OpenCourseWare. Link
Sources
Application Note: Analytical Characterization of Imidazolidine-2-carboxylic Acid (I2CA)
This Application Note is designed for researchers and analytical chemists working with peptidomimetics, metal chelators, or heterocyclic building blocks. It addresses the specific structural and stability challenges associated with Imidazolidine-2-carboxylic acid (I2CA) .
Executive Summary & Chemical Context[1][2][3][4][5][6]
Imidazolidine-2-carboxylic acid (I2CA) represents a unique class of N-heterocycles often utilized as proline surrogates in peptide synthesis or as ligands in coordination chemistry. Unlike its stable analog imidazolidine-4-carboxylic acid, I2CA places the carboxylic moiety at the aminal carbon (C2), flanked by two nitrogen atoms.
The Analytical Challenge: The C2 position is chemically labile. In aqueous solution, free I2CA exists in a dynamic equilibrium with its open-chain precursor (ethylenediamine-glyoxylic acid Schiff bases) or hydrolysis products. Therefore, analytical protocols must distinguish between the closed-ring aminal and the open-chain isomers , a task where standard "black box" analysis often fails.
This guide details three core protocols:
-
qNMR for Structural Integrity: Distinguishing the cyclic aminal proton.
-
HILIC-MS for Purity: Retaining the polar zwitterion without degradation.
-
Stability Profiling: Monitoring the ring-opening kinetics.
Structural Logic & Workflow
The following diagram illustrates the critical equilibrium that dictates the analytical approach. You must determine if your sample is the kinetic product (I2CA) or the thermodynamic hydrolysis product.
Figure 1: The dynamic equilibrium of I2CA synthesis and degradation. Analytical methods must be non-destructive to the ring system.
Protocol A: NMR Structural Validation (The Gold Standard)
Nuclear Magnetic Resonance (NMR) is the only technique capable of definitively proving the ring is closed. Mass spectrometry alone cannot distinguish I2CA from its open-chain isomer (same m/z).
Objective
To identify the diagnostic C2-Methine signal which shifts significantly upfield upon ring closure compared to the imine (
Materials
-
Solvent: DMSO-
(Preferred for non-salts to prevent hydrolysis) or D O (for HCl salts, pH adjusted to >5). -
Internal Standard: Maleic Acid (trace) for qNMR.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10 mg of I2CA derivative in 600 µL of DMSO-
. -
Critical Note: Avoid acidic D
O unless the sample is already a salt. Excess acid catalyzes the reversion to the open-chain iminium form.
-
-
Acquisition Parameters (
H):-
Pulse angle: 30°
-
Relaxation delay (
): 5 seconds (essential for full relaxation of the methine proton). -
Scans: 64.
-
-
Acquisition Parameters (
C):-
Essential for confirming the aminal carbon.
-
-
Data Interpretation (Diagnostic Signals):
| Moiety | Chemical Shift ( | Multiplicity | Structural Insight |
| C2-H (Target) | 4.5 – 5.5 | Singlet (s) | Cyclic Aminal. If > 7.5 ppm, ring is OPEN (Imine). |
| N-H | 8.0 – 10.0 | Broad | Visible in DMSO; confirms amine protonation. |
| CH | 3.0 – 3.8 | Multiplet | Ring backbone. Splitting pattern simplifies upon cyclization. |
| C2 ( | 70 – 85 | - | Diagnostic. Open chain imine appears > 160 ppm. |
Expert Insight: If you observe a small doublet appearing around 8.2 ppm (imine) that grows over time, your sample is hydrolyzing in the NMR tube. Switch to anhydrous DMSO immediately.
Protocol B: HILIC-MS Purity Profiling
Standard Reverse-Phase (C18) HPLC often fails for I2CA because the molecule is highly polar and elutes in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.
Objective
To separate I2CA from ethylenediamine (EDA) and glyoxylic acid residues without inducing on-column degradation.
Chromatographic Conditions
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC), 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.3 mL/min.
-
Detection: ESI-MS (Positive Mode) and CAD (Charged Aerosol Detection). UV is unreliable due to lack of chromophores.
Gradient Profile
| Time (min) | % B (Acetonitrile) | Event |
| 0.0 | 90 | Equilibration |
| 2.0 | 90 | Injection |
| 15.0 | 40 | Linear Gradient (Elute Polar I2CA) |
| 17.0 | 40 | Hold |
| 17.1 | 90 | Re-equilibration |
MS Settings (ESI+)
-
Target m/z: [M+H]
(Calculated MW + 1). -
Cone Voltage: Low (15-20 V). Warning: High cone voltages can cause in-source fragmentation (loss of CO
), mimicking degradation products. -
Validation: Monitor the "M-44" peak (loss of CO
). If the ratio of [M-44]/[M] changes with cone voltage, the decarboxylation is instrument-induced, not impurity-based.
Protocol C: Stability Assessment (Stress Testing)
Because I2CA derivatives are often intermediates, determining their half-life in physiological buffer is critical for drug development applications.
Methodology
-
Preparation: Prepare a 1 mM solution of I2CA in Phosphate Buffered Saline (PBS), pH 7.4.
-
Incubation: Thermostat at 37°C.
-
Sampling: Aliquot 50 µL at
hours. -
Quenching: Immediately dilute into 95% Acetonitrile (freezes equilibrium) and inject onto HILIC-MS.
-
Calculation: Plot
vs. Time. Linearity indicates first-order degradation kinetics.
Acceptance Criteria:
-
For peptide synthesis building blocks:
remaining after 4 hours. -
For metal chelators: Stability is often pH-dependent; perform parallel studies at pH 4, 7, and 10.
References
-
Synthesis and Stability Context
-
Reaction of ethylenediamine with glyoxylic acid.[1] (This reaction typically yields EDDA or cyclic aminals depending on stoichiometry).
-
Reference: Beilstein J. Org. Chem.2019 , 15, 2140–2147. (Discusses 1,3-dinitroimidazolidine-2-carboxylic acid and the instability of the free acid).
-
-
Peptidomimetic Applications
-
Orthogonally protected imidazolidine-2-carboxylic acid, a new proline surrogate.[2]
-
Reference: Tetrahedron Letters, 1998 , 39(17), 2569-2570.
-
-
Analytical Methodology (HILIC/NMR)
- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde. (Relevant for understanding the ring-chain tautomerism of 2-substituted imidazoles).
-
Reference: J. Org. Chem.2011 , 76, 3210.
-
Related Pharmaceutical Impurities
- Glyoxylic acid and amine condens
-
Reference: American Pharmaceutical Review, "Analytical Methodology for Characterization of Reactive Starting Materials", 2017.
Sources
Troubleshooting & Optimization
Technical Support Center: Imidazolidinone Synthesis & Troubleshooting
Welcome to the Advanced Organic Synthesis Support Center. Topic: Troubleshooting Side Reactions in Imidazolidinone Scaffolds Ticket ID: IMID-SYN-2024-X9 Assigned Specialist: Senior Application Scientist
Executive Summary & Core Diagnostic Matrix
The synthesis of imidazolidinones (cyclic ureas) is theoretically straightforward—typically involving the condensation of a 1,2-diamine with a carbonyl source. However, in practice, this pathway is plagued by three primary failure modes: incomplete cyclization , regiochemical scrambling , and stereochemical erosion .
Use the matrix below to identify your specific issue before proceeding to the detailed modules.
| Symptom | Probable Cause | Primary Side Reaction | Module |
| Product mass = Expected + 18 (or open chain) | Incomplete condensation; reversible ring closure | Hydrolysis of intermediate urea; failure to eliminate leaving group | 1 |
| Product is a mixture of isomers (cis/trans) | Thermodynamic vs. Kinetic control mismatch | Epimerization via enolization or retro-Mannich pathways | 2 |
| Low Yield + Insoluble precipitate | Stoichiometry error (Excess coupling reagent) | Oligomerization/Polymerization (Linear polyureas) | 3 |
| Wrong Regioisomer (Unsymmetrical diamines) | Steric/Electronic misjudgment of N-nucleophiles | Attack at the "wrong" nitrogen first | 4 |
Module 1: The "Open-Chain" Dead End (CDI & Phosgene Equivalents)
The Issue: You are using 1,1'-Carbonyldiimidazole (CDI) or Triphosgene to cyclize a diamine, but LC-MS shows a persistent peak corresponding to the linear urea or the carbamoyl imidazole intermediate, rather than the closed ring.
Mechanistic Root Cause
The reaction proceeds in two steps.[1][2] The first amine attack is fast and irreversible (forming the activated intermediate). The second intramolecular attack—the ring closure—is kinetically slower due to entropic constraints and can be stalled by protonation of the remaining amine or hydrolysis of the acyl imidazole.
Diagnostic Visualization: The Stall Point
The following diagram illustrates the critical "Stall Point" where moisture or incorrect stoichiometry leads to side products.
Figure 1: Mechanistic divergence in CDI-mediated cyclization. Note the reversibility of hydrolysis leading back to starting material.
Troubleshooting Protocol: CDI Cyclization Optimization
Objective: Force ring closure and prevent linear urea formation.
-
Stoichiometry Check: Ensure strictly 1.1 to 1.2 equivalents of CDI.
-
Why? Excess CDI (>1.5 eq) reacts with both amines of a single diamine molecule, capping them as acyl imidazoles and preventing cyclization. This leads to polymerization.
-
-
Temperature Ramp:
-
Start at 0°C for the addition of CDI (suppresses oligomerization).
-
Warm to RT for 1 hour.
-
Crucial Step: Heat to 60–80°C (THF or Toluene) to overcome the activation energy for the second intramolecular attack.
-
-
Moisture Control: CDI hydrolyzes to imidazole and CO₂ instantly upon contact with water.
-
Test: If your reaction bubbles vigorously before adding the amine, your solvent is wet.
-
Module 2: Stereochemical Integrity (The Hydantoin/Bucherer-Bergs Trap)
The Issue: When synthesizing hydantoins (a subclass of imidazolidinones) from ketones, you isolate the thermodynamically stable isomer rather than the kinetic one, or you observe racemization of chiral centers.
The Bucherer-Bergs vs. Read Reaction Dilemma
This is the most common source of confusion. The method of synthesis dictates the stereochemical outcome.
| Feature | Bucherer-Bergs Reaction | Read Reaction |
| Reagents | Ketone + KCN + (NH₄)₂CO₃ | Amino Nitrile + Cyanate (or Urea) |
| Conditions | Harsh (Heat, CO₂ pressure) | Mild |
| Control | Thermodynamic | Kinetic |
| Major Isomer | The isomer with the C4-carbonyl trans to the bulkiest substituent. | The isomer with the C4-carbonyl cis to the bulkiest substituent. |
Protocol: Preventing Epimerization in Chiral Imidazolidinones
If synthesizing MacMillan-type catalysts or chiral auxiliaries:
-
Avoid Strong Inorganic Bases: NaOH or KOH can deprotonate the
-proton (pKa ~20-25), leading to enolization and racemization.-
Alternative: Use organic bases like DIPEA or DBU if basicity is required.
-
-
Quench Strategy: When working up Bucherer-Bergs reactions, do not allow the reaction to sit at high pH/temperature after completion. Rapid cooling and acidification (pH 3-4) precipitate the product and stop equilibration.
Module 3: Regioselectivity in Unsymmetrical Diamines
The Issue: You are cyclizing an unsymmetrical diamine (e.g., N-methyl-1,2-diaminoethane) and need to control which nitrogen ends up methylated in the final ring.
The "Nucleophilicity vs. Sterics" Battle
In a CDI or Phosgene reaction, the least sterically hindered amine usually attacks first. However, the most nucleophilic amine (often the more substituted one, due to inductive effects) wants to attack first.
-
Scenario A (Phosgene/CDI at Low Temp): Kinetic control. The unhindered primary amine attacks the carbonyl source first.
-
Scenario B (Urea fusion at High Temp): Thermodynamic equilibration.
Corrective Action: If you are getting the wrong regioisomer:
-
Switch Reagents: Use Disuccinimidyl carbonate (DSC) . It is more selective than CDI.
-
Stepwise Synthesis: Do not rely on "one-pot" selectivity.
Module 4: Advanced Troubleshooting & FAQs
Q1: My reaction turns into a solid, insoluble brick. What happened?
A: You likely formed a polyurea . This happens when the concentration is too high (intermolecular reaction > intramolecular reaction).
-
Fix: Dilute the reaction. High dilution (0.01 M to 0.05 M) favors intramolecular cyclization (Ring Closing) over intermolecular polymerization.
Q2: I see a "M+18" peak in LCMS that won't go away.
A: This is the open-chain intermediate (carbamoyl imidazole or urea). It means the ring closure failed.
-
Fix: Add a Lewis Acid catalyst (e.g., Zn(OTf)₂ or Sc(OTf)₃ at 5 mol%) and heat. This activates the carbonyl/imidazole leaving group, facilitating the second amine attack.
Q3: How do I remove the imidazole byproduct from CDI reactions without chromatography?
A: Imidazole is water-soluble.[1][4]
-
Protocol: Dilute the reaction mixture with EtOAc. Wash 3x with 1M HCl (or 10% Citric Acid). The imidazole will be protonated and move to the aqueous layer. The imidazolidinone (neutral) stays in the organic layer.
References
-
Mechanistic Insight into CDI Coupling
-
Bucherer-Bergs vs.
- Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
- Source:Molecules, 2017.
-
URL:[Link]
-
Regioselectivity in Cyclic Urea Synthesis
-
Chiral Imidazolidinone Catalysts (MacMillan)
- Title: New Strategies for Organic Catalysis: The First Highly Enantioselective Organoc
- Source:Journal of the American Chemical Society, 2000.
-
URL:[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srinichem.com [srinichem.com]
- 5. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Imidazolidine Synthesis
Welcome to the technical support center for imidazolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to help you navigate the common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of imidazolidines in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer:
Low yields in imidazolidine synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to reactant instability.[1] Here’s a systematic approach to diagnosing and resolving this issue:
-
Incomplete Reaction: The condensation of a 1,2-diamine with an aldehyde or ketone is a reversible equilibrium reaction.[2] To drive the reaction towards the product, it is crucial to remove the water formed during the reaction.
-
Suboptimal Temperature: Temperature plays a critical role in reaction kinetics.[1] Too low a temperature may lead to a slow reaction rate, while excessively high temperatures can promote side reactions or decomposition of reactants and products.
-
Reactant Stoichiometry: An incorrect ratio of diamine to the carbonyl compound can result in unreacted starting materials and lower yields.
-
Solution: Ensure accurate measurement of your starting materials. A 1:1 molar ratio of the 1,2-diamine and the aldehyde is typically used for the synthesis of simple imidazolidines. For the synthesis of 2-substituted imidazolidines from a diamine and two equivalents of an aldehyde, a pseudo-multicomponent approach with careful control of stoichiometry is beneficial.[6]
-
-
Catalyst Inefficiency: While many imidazolidine syntheses can proceed without a catalyst, some reactions benefit from acid or base catalysis to accelerate the reaction rate.
Question 2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer:
The formation of side products can complicate purification and reduce the yield of the desired imidazolidine. Common side reactions include oxidation and polymerization.
-
Oxidation to Imidazoles: Imidazolidines can be susceptible to oxidation, leading to the formation of the corresponding aromatic imidazole.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Ensure that your solvents are degassed and your starting materials are pure.
-
-
Polymerization of Aldehydes: Aldehydes, especially formaldehyde, are prone to polymerization under certain conditions.
-
Solution: Use fresh, high-purity aldehydes. The slow addition of the aldehyde to the reaction mixture can help to maintain a low concentration and reduce the likelihood of polymerization.
-
-
Formation of Schiff Bases: Incomplete cyclization can lead to the formation of Schiff base intermediates.[6]
-
Solution: As with addressing low yields, ensure the effective removal of water to drive the reaction to completion and favor the formation of the cyclic imidazolidine product.
-
Question 3: My product is difficult to purify. What are some effective purification strategies for imidazolidines?
Answer:
The purification of imidazolidines can be challenging due to their basic nature and potential instability.
-
Hydrolytic Instability: Imidazolidines are cyclic aminals and can be sensitive to hydrolysis, especially under acidic conditions, reverting to the starting diamine and aldehyde.[2][3]
-
Solution: Avoid acidic conditions during workup and purification. Use basic or neutral alumina for column chromatography instead of silica gel, which can be acidic. Wash crude product mixtures with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize any residual acid.
-
-
Co-elution with Starting Materials: Unreacted starting materials can co-elute with the product during chromatography.
-
Solution: Optimize the reaction to ensure complete conversion of the starting materials. If unreacted diamine is present, it can sometimes be removed by an acidic wash, but care must be taken to avoid hydrolysis of the imidazolidine product. A carefully selected solvent system for column chromatography is crucial for achieving good separation.
-
-
Crystallization Difficulties: Some imidazolidines are oils or low-melting solids that are difficult to crystallize.
-
Solution: If direct crystallization is challenging, consider converting the imidazolidine to a salt (e.g., hydrochloride or picrate) which may be more crystalline and easier to purify by recrystallization. The pure imidazolidine can then be regenerated by treatment with a base. Cooling crystallization with optimized conditions such as cooling rate and final temperature can also be effective.[7]
-
Question 4: My NMR spectrum is complex and difficult to interpret. What are some common NMR features of imidazolidines?
Answer:
The NMR spectra of imidazolidines can be complex due to conformational dynamics and the presence of stereoisomers.
-
Conformational Isomers: The five-membered imidazolidine ring is not planar and can exist in different conformations. Additionally, substituents on the nitrogen and carbon atoms can lead to diastereomers.[8][9]
-
Solution: Variable temperature (VT) NMR studies can help to resolve broad peaks that may result from conformational exchange on the NMR timescale.[10] 2D NMR techniques such as COSY and HMQC can be invaluable for assigning protons and carbons and elucidating the connectivity within the molecule.[11]
-
-
Chemical Shifts: The chemical shifts of the protons and carbons in the imidazolidine ring are characteristic.
-
Proton NMR (¹H NMR): The protons on the carbon between the two nitrogen atoms (C2) typically appear as a singlet or multiplet in the range of 3.5-5.0 ppm. The methylene protons of the ethylenediamine backbone often appear as complex multiplets.[12]
-
Carbon NMR (¹³C NMR): The C2 carbon typically resonates in the range of 70-90 ppm. The carbons of the ethylenediamine backbone are usually found further upfield.[6]
-
Frequently Asked Questions (FAQs)
What is the general mechanism for imidazolidine synthesis?
The synthesis of imidazolidines from a 1,2-diamine and an aldehyde or ketone proceeds through a two-step mechanism:
-
Formation of a Carbinolamine: One of the amino groups of the diamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine.
-
Cyclization and Dehydration: The second amino group of the diamine then attacks the carbinolamine carbon in an intramolecular fashion, leading to a cyclic intermediate. This intermediate then loses a molecule of water to form the stable five-membered imidazolidine ring.
Caption: General Mechanism of Imidazolidine Synthesis
What are the most common starting materials for imidazolidine synthesis?
The most common and straightforward method for synthesizing imidazolidines is the condensation reaction between a 1,2-diamine and an aldehyde or ketone.[2]
-
1,2-Diamines: Ethylenediamine and its N-substituted derivatives are the most frequently used diamines. The nature of the substituents on the nitrogen atoms will determine the substitution pattern at the N1 and N3 positions of the resulting imidazolidine.
-
Aldehydes and Ketones: A wide variety of aldehydes and ketones can be used, which will determine the substituent at the C2 position of the imidazolidine ring. Formaldehyde is commonly used to produce unsubstituted C2-imidazolidines.
How does the choice of solvent affect the reaction?
The choice of solvent can significantly impact the reaction rate and yield.
-
Polar vs. Nonpolar Solvents: While the reaction can be performed in a range of solvents, non-polar aprotic solvents like toluene or benzene are often preferred as they facilitate the azeotropic removal of water using a Dean-Stark apparatus.[3][4][5]
-
Polar Protic Solvents: Polar protic solvents like ethanol can also be used, and in some cases, may even promote the reaction.[13] However, the removal of water may be less efficient in these solvents.
-
Solvent-Free Conditions: Some imidazolidine syntheses can be carried out under solvent-free conditions, which can be more environmentally friendly.[14]
What catalysts are typically used for imidazolidine synthesis?
While many imidazolidine syntheses proceed without a catalyst, certain catalysts can enhance the reaction rate.
| Catalyst Type | Examples | Rationale |
| Brønsted Acids | Acetic Acid, p-Toluenesulfonic Acid | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diamine. |
| Lewis Acids | Zinc Bromide, Titanium Tetrachloride | Coordinates to the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack.[4][5][6] |
| Organocatalysts | Guanidinium Chloride | Can act as a hydrogen-bond donor to activate the aldehyde.[5] |
What is a typical experimental protocol for imidazolidine synthesis?
Below is a general protocol for the synthesis of a 2-substituted imidazolidine.
Materials:
-
1,2-Diamine (1 equivalent)
-
Aldehyde (1 equivalent)
-
Toluene
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,2-diamine and toluene.
-
Begin stirring the solution and add the aldehyde dropwise at room temperature.
-
Add anhydrous magnesium sulfate to the reaction mixture to act as a drying agent.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the magnesium sulfate and wash it with a small amount of toluene.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on basic alumina or by recrystallization from a suitable solvent.
Troubleshooting Workflow
Caption: Troubleshooting Workflow for Imidazolidine Synthesis
References
- Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. (2002). HETEROCYCLES, 60(1).
- Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. (2014). University of Michigan Library.
- Synthesis and Chemical Reactivity of Imidazolidines. (2022). ChemicalBook.
- Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. (2024). PMC.
- Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). MDPI.
- Recent advances in the synthesis of highly substituted imidazolidines. (2024). RSC Publishing.
- Recent advances in the synthesis of highly substituted imidazolidines. (n.d.). PMC.
- 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. (2025).
- The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calcul
- Imidazolidine. (n.d.). Wikipedia.
- Technical Support Center: Interpreting Complex NMR Spectra of Imidazolidine-2,4-dione Deriv
- Synthesis of 2-imidazolines. (n.d.). Organic Chemistry Portal.
- Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. (2008). KU ScholarWorks.
- Optimization of reaction conditions: Significance and symbolism. (2024).
- Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019).
- Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. (2017).
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.).
- The migration of imidazolidine between liquid and solid phases during the crystallization of imidacloprid. (2022). Taylor & Francis.
- Optimization of the reaction conditions. a. (n.d.).
- Role of the Solvent in the Reactivity of Bis-4-imidazoline-2-selone Derivatives toward I2: An Experimental and Theoretical Approach. (2022).
- A Facile Preparation of Imidazolinium Chlorides. (2008).
- Synthesis of New Imidazolidine and Tetrahydropyrimidine Deriv
- Technical Support Center: Optimizing Imidazole Synthesis. (n.d.). Benchchem.
- Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives
- Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflamm
- Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. (2020). Taylor & Francis.
- (PDF) Synthesis and Characterization some Imidazolidine Derivatives and Study the Biological Activity. (2021).
- Synthesis of Azolines and Imidazoles and their Use in Drug Design. (2016). Hilaris Publisher.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazolidine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Chemical Reactivity of Imidazolidines_Chemicalbook [chemicalbook.com]
- 4. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 5. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol | MDPI [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Imidazolidine-2-carboxylic Acid
Senior Application Scientist: Dr. Aris Thorne Department: Separation Science & Process Chemistry Last Updated: February 17, 2026
Introduction: The "Invisible" Zwitterion
Welcome to the technical support hub for Imidazolidine-2-carboxylic acid . If you are here, you are likely facing a specific set of frustrations: the compound is stuck in the aqueous phase, it decomposes upon heating, or your NMR spectrum shows a confusing mixture of starting materials.
The Core Challenge:
Imidazolidine-2-carboxylic acid is not just a polar molecule; it is a labile cyclic amino acid . Structurally similar to Proline but containing a sensitive aminal (
-
Solubility: It is highly water-soluble (zwitterionic), making organic extraction nearly impossible.
-
Stability: It is prone to hydrolysis (ring-opening) back to ethylenediamine and glyoxylic acid in aqueous solution, a process accelerated by heat and extreme pH.
This guide abandons standard organic workups in favor of Ion Exchange Chromatography (IEC) and Isoelectric Precipitation .
Module 1: Extraction & Phase Isolation
Q: Why is my product not extracting into DCM or Ethyl Acetate?
A: You are fighting thermodynamics. Imidazolidine-2-carboxylic acid exists primarily as a zwitterion (internal salt) in neutral solution. Its high polarity prevents it from partitioning into non-polar organic solvents.
The Fix: Switch to n-Butanol or Skip Extraction If you must extract, use n-Butanol . However, the recommended industry standard is to bypass liquid-liquid extraction entirely and load the aqueous reaction mixture directly onto an ion exchange resin.
| Solvent System | Suitability | Reason |
| DCM / EtOAc | 🔴 Critical Failure | Polarity mismatch; product remains in water. |
| n-Butanol | 🟡 Moderate | Capable of extracting some amino acids, but requires multiple washes and high-temp evaporation (risk of decomposition). |
| Water (Direct Load) | 🟢 Optimal | Keeps the zwitterion solvated; allows separation by charge rather than hydrophobicity. |
Module 2: Ion Exchange Chromatography (The Gold Standard)
Q: How do I separate the product from inorganic salts and starting diamines?
A: Use Cation Exchange Chromatography (Dowex 50W or equivalent). Since the molecule has a basic amine and an acidic carboxyl group, we can manipulate its charge state to bind it to a resin while washing away impurities.
Protocol: Displacement Chromatography
-
Resin: Dowex 50W X8 (Strong Cation Exchanger), H+ form.
-
Bed Volume (BV): ~10g resin per 1g theoretical product.
Step-by-Step Workflow:
-
Activation: Wash resin with 2M HCl, then Rinse with
until neutral. -
Loading: Acidify your crude reaction mixture to pH 2.0 with dilute HCl.
-
Washing (The Purification): Flush with 3-5 BV of
.-
Result: Anionic impurities (glyoxylic acid residues) and neutral salts pass through.
-
-
Elution: Elute with 1M Aqueous Ammonia (
) . -
Isolation: Collect ninhydrin-positive fractions and lyophilize (freeze-dry) immediately. DO NOT heat-dry.
Figure 1: Cation Exchange Workflow for Zwitterionic Purification.
Module 3: Stability & Handling
Q: My product purity drops after rotary evaporation. What is happening?
A: You are likely triggering thermal hydrolysis or decarboxylation. The imidazolidine ring is an aminal—a nitrogen equivalent of an acetal. It is thermodynamically unstable relative to its hydrolysis products (diamine + aldehyde) in the presence of water and heat.
The Stability Triad:
-
Avoid Heat: Never exceed 40°C. Use Lyophilization instead of rotary evaporation.
-
Avoid Strong Acid/Base for Long Periods: While the IEC protocol uses acid/base, the exposure is transient. Storing the product in 1M HCl will open the ring.
-
Storage: Store under Argon at -20°C.
Q: The NMR shows a shifting equilibrium. Is my product pure?
A: It might be.
In
-
Diagnostic Signal: Look for the methine proton at the 2-position (the carbon between the nitrogens). It should appear as a singlet around 4.5 - 5.0 ppm .
-
Impurity Signal: If you see a distinct aldehyde proton (~9 ppm) or free ethylenediamine peaks, hydrolysis has occurred.
Module 4: Crystallization (The Final Polish)
Q: How do I get a solid powder instead of a gum?
A: Use Isoelectric Precipitation combined with an antisolvent.
Protocol:
-
Dissolve the lyophilized gum in the minimum amount of water.
-
Adjust pH carefully to the Isoelectric Point (pI) .
-
Note: For cyclic amino acids like this, the pI is typically between 6.0 and 6.5 .
-
-
Slowly add Ethanol or Isopropanol (Antisolvent) with stirring.
-
Cool to 4°C overnight.
-
Filter the white precipitate.
Figure 2: pH-Dependent Solubility Profile. Crystallization is most effective at the Zwitterionic stage.
Summary of Key Specifications
| Parameter | Specification | Notes |
| Resin Type | Dowex 50W X8 (200-400 mesh) | High capacity cation exchanger. |
| Eluent | 1M | Volatile base; easy to remove via freeze-drying. |
| Drying Method | Lyophilization | Mandatory. Heat causes ring opening. |
| Storage | -20°C, Desiccated | Hygroscopic and hydrolytically unstable. |
References
-
Separation of Amino Acids using Zwitterionic Exchangers. Journal of Chromatography A. (General principles of zwitterion separation).
-
Imidazolidine Synthesis & Stability. Organic Chemistry Portal. (Mechanistic background on aminal stability).
-
Isoelectric Points of Amino Acids. Master Organic Chemistry. (Theoretical basis for pI calculation and precipitation).
-
Ion Exchange Chromatography Handbook. Cytiva (formerly GE Healthcare). (Standard protocols for small molecule purification).
Sources
Technical Support Center: Troubleshooting Diastereomeric Separation of Imidazolidine Derivatives
Welcome to the technical support center for the chromatographic separation of imidazolidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating diastereomers within this important class of heterocyclic compounds. Imidazolidines are prevalent in biologically active molecules and serve as crucial chiral ligands and catalysts.[1][2] Their synthesis often results in diastereomeric mixtures, making robust separation methodologies essential for isolating pure stereoisomers for further study and application.[1][2][3][4]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the knowledge to overcome common separation challenges and develop effective, reliable methods.
Troubleshooting Guide: Common Issues in Imidazolidine Diastereomer Separation
This section addresses specific problems you may encounter during the chromatographic separation of imidazolidine diastereomers.
Issue 1: Poor or No Resolution of Diastereomeric Peaks
This is one of the most frequent challenges. Diastereomers, while having different physical properties, can exhibit very similar chromatographic behavior.[5]
Potential Causes & Step-by-Step Solutions:
-
Inappropriate Stationary Phase Selection: The choice of the chiral stationary phase (CSP) is paramount for achieving separation.
-
Explanation: The separation of diastereomers on a CSP relies on the differential interactions between the analytes and the chiral selector. These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. If the chosen CSP does not provide a sufficient difference in interaction energy between the two diastereomers, no separation will occur.
-
Solution Workflow:
-
Initial Screening: Begin by screening a diverse set of CSPs. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often a successful starting point for a wide range of compounds, including imidazolidine derivatives.[6][7]
-
Consider Different Chiral Selectors: If polysaccharide columns are unsuccessful, explore other types of CSPs like protein-based, cyclodextrin-based, or macrocyclic antibiotic columns.[8][9]
-
Evaluate Achiral Phases: In some cases, diastereomers can be separated on achiral stationary phases (like standard silica gel or C18 columns) due to their different physical properties.[5] This is often a trial-and-error process but can be a simpler alternative if successful.[5]
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the diastereomers and the stationary phase.
-
Explanation: The composition of the mobile phase influences the solubility of the analytes and their competition for active sites on the stationary phase. A mobile phase that is too strong will cause both diastereomers to elute quickly with little interaction, while a mobile phase that is too weak may lead to long retention times and broad peaks.
-
Solution Workflow:
-
Systematic Solvent Variation: For normal-phase chromatography, systematically vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).[6][10] For reversed-phase, adjust the ratio of water to the organic modifier (e.g., acetonitrile, methanol).[11]
-
Mobile Phase Additives: For basic imidazolidine derivatives, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution.[10] Conversely, for acidic derivatives, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[6]
-
Ternary Mixtures: Sometimes, a ternary mobile phase (e.g., acetonitrile/methanol/water) can provide the optimal selectivity for a difficult separation.[11]
-
-
-
Inadequate Temperature Control: Temperature affects the thermodynamics of the separation process.
-
Explanation: Lowering the column temperature can sometimes enhance the enantioselectivity of a separation by increasing the strength of the chiral recognition interactions.[12] However, this can also lead to broader peaks and longer analysis times. Conversely, increasing the temperature may decrease resolution but can improve peak efficiency.[13][14]
-
Solution: Experiment with a range of column temperatures (e.g., 10°C, 25°C, 40°C) to determine the optimal balance between resolution and analysis time.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can hinder accurate quantification and reduce resolution.
Potential Causes & Step-by-Step Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.
-
Explanation: For basic compounds like many imidazolidine derivatives, interactions with acidic silanol groups on the silica support of the stationary phase can lead to peak tailing.
-
Solution: Add a competing base, such as diethylamine (DEA), to the mobile phase to block these active sites.[10]
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase.
-
Explanation: When the concentration of the analyte is too high, the stationary phase can become overloaded, leading to a non-linear relationship between the concentration in the mobile and stationary phases, resulting in distorted peak shapes.
-
Solution: Reduce the injection volume or dilute the sample and re-inject.
-
-
Mismatch Between Sample Solvent and Mobile Phase:
-
Explanation: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread on the column, leading to poor peak shape.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible due to solubility issues, use the weakest solvent possible that will still dissolve the sample.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a separation method for a new imidazolidine derivative?
A1: A systematic screening approach is the most efficient strategy.
-
Column Screening: Start with a small set of diverse chiral stationary phases. A good initial selection includes a cellulose-based column (e.g., Chiralcel OD-H) and an amylose-based column (e.g., Chiralpak AD-H), as these have broad applicability.[6]
-
Mobile Phase Screening: For normal phase, begin with a simple mobile phase like 90:10 hexane:isopropanol. For reversed phase, a starting point of 50:50 acetonitrile:water is reasonable.
-
Technology Choice: Consider both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). SFC can offer faster separations and different selectivity compared to HPLC.[15][16]
| Parameter | Recommended Starting Conditions |
| Columns | Chiralcel® OD-H, Chiralpak® AD-H |
| Normal Phase Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Reversed Phase Mobile Phase | Acetonitrile/Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at a suitable wavelength |
Q2: How does temperature influence the separation of imidazolidine diastereomers?
A2: Temperature affects both the kinetics and thermodynamics of the separation.
-
Thermodynamic Effects: Generally, lower temperatures lead to better resolution as the differences in the interaction energies between the diastereomers and the CSP become more significant.[12] However, in some rare cases, resolution can improve with increasing temperature.[13][14]
-
Kinetic Effects: Higher temperatures decrease the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times.
-
Practical Approach: It is always advisable to investigate the effect of temperature on your specific separation. A van't Hoff plot (ln(k) vs 1/T) can provide valuable thermodynamic information about the chiral recognition mechanism.
Q3: When should I consider Supercritical Fluid Chromatography (SFC) over HPLC?
A3: SFC can be a powerful alternative to HPLC, particularly for preparative separations.
-
Advantages of SFC:
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations without a significant loss in efficiency.[16][17]
-
Green Chemistry: SFC uses environmentally benign CO2 as the main mobile phase component, reducing the consumption of toxic organic solvents.[16]
-
Different Selectivity: SFC can provide different elution orders and selectivities compared to HPLC, potentially resolving diastereomers that are difficult to separate by liquid chromatography.[15][18]
-
-
Consider SFC when:
-
High throughput is required.
-
A "greener" separation method is desired.
-
HPLC methods have failed to provide adequate resolution.
-
Q4: Can I separate imidazolidine diastereomers on an achiral column?
A4: Yes, it is possible.
-
Principle: Diastereomers are distinct chemical compounds with different physical properties, including polarity and solubility.[5] These differences can be exploited for separation on a standard achiral stationary phase like silica gel or C18.
-
Method Development: The development of an achiral separation method for diastereomers is often empirical. A trial-and-error approach with different stationary phases and mobile phases is typically required.[5]
-
Derivatization: If the diastereomers are still inseparable, derivatizing them with a chiral agent to create a new pair of diastereomers with greater differences in their physical properties can be a viable strategy.[19][20]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor diastereomeric separation.
Caption: A flowchart for systematic troubleshooting of poor diastereomer separation.
References
-
Recent advances in the synthesis of highly substituted imidazolidines. National Institutes of Health.[Link]
-
Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing.[Link]
-
Two stereoisomeric imidazoline derivatives: synthesis and optical and alpha 2-adrenoceptor activities. PubMed.[Link]
- Imidazolidine derivatives, uses therefor, preparation thereof and compositions comprising such.
-
Imidazolidines synthesis. Organic Chemistry Portal.[Link]
-
Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method. National Institutes of Health.[Link]
-
Synthesis of novel chiral imidazolium stationary phases and their enantioseparation evaluation by high-performance liquid chromatography. PubMed.[Link]
-
Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate.[Link]
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.[Link]
-
Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids. PubMed.[Link]
-
Supercritical fluid chromatography and steady-state recycling: phase appropriate technologies for the resolutions of pharmaceutical intermediates in the early drug development stage. PubMed.[Link]
-
Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. International Science Community Association.[Link]
-
Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate.[Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Amgen.[Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.[Link]
-
Diversification of Separation Selectivity Using Supercritical Fluid Chromatography. Shimadzu.[Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.[Link]
-
A solution of the“intrinsic problem”of diastereomer method in chiral discrimination: Development of a method for highly efficient and sensitive discrimination of chiral alcohols. ResearchGate.[Link]
-
Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today.[Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.[Link]
-
Responses of enantioselective characteristics of imidazolinone herbicides and Chiralcel OJ column to temperature variations. ResearchGate.[Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health.[Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed.[Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate.[Link]
-
Strategies for chiral separation: from racemate to enantiomer. RSC Publishing.[Link]
-
High-Performance Liquid Chromatography (HPLC): A Comprehensive Review on Method Development and Validation. International Journal of Pharmaceutical Erudition.[Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.[Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]
Sources
- 1. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 3. Two stereoisomeric imidazoline derivatives: synthesis and optical and alpha 2-adrenoceptor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2007137874A2 - Imidazolidine derivatives, uses therefor, preparation thereof and compositions comprising such - Google Patents [patents.google.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. ptfarm.pl [ptfarm.pl]
- 11. isca.me [isca.me]
- 12. researchgate.net [researchgate.net]
- 13. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Supercritical fluid chromatography and steady-state recycling: phase appropriate technologies for the resolutions of pharmaceutical intermediates in the early drug development stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selvita.com [selvita.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. shimadzu.com [shimadzu.com]
- 19. Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Synthesis of Imidazolidine-2-Carboxylic Acid
Part 1: Core Directive & Scope
Executive Summary: Scaling up the synthesis of Imidazolidine-2-carboxylic acid presents a unique set of thermodynamic and kinetic challenges compared to its stable isomer, imidazolidine-4-carboxylic acid (a proline analog). The 2-carboxylic acid is a cyclic aminal formed by the condensation of ethylenediamine and glyoxylic acid.
Critical Warning: This molecule contains a gem-diamine motif at the C2 position. It is hydrolytically unstable in aqueous acidic media and prone to decarboxylation at elevated temperatures. This guide focuses on the Condensation-Dehydration Route , prioritizing equilibrium management and thermal control to prevent the formation of the thermodynamic byproduct, N,N'-ethylenediaminediacetic acid (EDDA).
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Module 1: Reaction Thermodynamics & Stoichiometry
The Challenge: The reaction between ethylenediamine and glyoxylic acid is reversible. On a milligram scale, equilibrium is reached quickly. On a kilogram scale, mass transfer limitations and heat accumulation can shift the pathway toward acyclic byproducts (Schiff bases) or polymerization.
Standard Protocol (Scale-Adapted):
-
Stoichiometry: 1.05 eq Ethylenediamine : 1.00 eq Glyoxylic acid (50% aq. solution).
-
Temperature: Strict control at 0–5 °C during addition; maintain < 25 °C during reaction.
-
pH Control: The ring closure is pH-dependent. An internal pH of 6.5–7.5 favors the cyclic aminal. Lower pH (< 4) drives hydrolysis; higher pH (> 9) favors open-chain salts.
Troubleshooting: Reaction Phase
| Symptom | Probable Cause | Corrective Action (Root Cause Analysis) |
| Exotherm Spike (> 10°C rise) | Addition rate too fast for cooling capacity. | Stop addition immediately. The reaction is exothermic (~ -45 kJ/mol). At scale, surface-area-to-volume ratio decreases. Use active jacket cooling and limit addition rate to maintain |
| Formation of "Gummy" Precipitate | Polymerization or Oligomerization. | Check Concentration. High concentration (> 2M) favors intermolecular reaction over intramolecular cyclization. Dilute reaction mass with water or methanol. |
| High levels of EDDA (Byproduct) | Excess Glyoxylic Acid or High Temp. | Stoichiometry Check. EDDA forms if 2 equivalents of glyoxylic acid react with 1 equivalent of diamine. Ensure strict 1:1 ratio. Keep T < 25°C to kinetically favor the ring. |
Module 2: Isolation & Water Removal (The Critical Step)
The Challenge: Imidazolidine-2-carboxylic acid is highly water-soluble (zwitterionic). Standard extraction with organic solvents (DCM, EtOAc) fails. Water removal is required to drive the equilibrium toward the product (Le Chatelier's principle), but heat causes decarboxylation.
Proven Strategy: Azeotropic Distillation or Lyophilization.
FAQ: Isolation & Purification
Q: Can I use rotary evaporation at 50°C to remove water? A: Risk High. Prolonged heating above 40°C promotes decarboxylation to imidazolidine or ring opening.
-
Recommendation: Use Lyophilization (Freeze Drying) for high-value/small batches. For larger scale, use Vacuum Distillation (< 30°C) with an azeotropic entrainer (e.g., Ethanol or Isopropanol) to assist water removal at lower temperatures.
Q: The product is an oil that won't crystallize. Why? A: Residual Water or pH drift. The product is likely a hydrate or has reverted to the open-chain aldehyde-amine salt due to moisture.
-
Protocol: Redissolve in minimum dry methanol. Add anhydrous diethyl ether or acetone dropwise to induce precipitation. If it remains oily, the ring may have opened; check NMR for the characteristic C2 proton (~4.5-5.0 ppm).
Q: How do I remove the EDDA impurity? A: Solubility Difference. EDDA is less soluble in cold water than I2CA.
-
Protocol: Chill the aqueous concentrate to 0°C. EDDA often precipitates first. Filter it off. The filtrate contains the I2CA. Alternatively, use Ion Exchange Chromatography (Dowex 1x8, formate form), eluting with a weak formic acid gradient.
Module 3: Stability & Storage
The Challenge: The C2 position is an aminal. It is chemically equivalent to a "masked" aldehyde.
-
Hydrolysis: In the presence of atmospheric moisture and acid traces, it reverts to ethylenediamine + glyoxylic acid.
-
Oxidation: The secondary amines are prone to oxidation, turning the product yellow/brown.
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen.[1]
-
Temperature: -20°C for long term; +4°C for active use.
-
Desiccant: Mandatory. Presence of water catalyzes ring opening.
Part 3: Visualization & Formatting
Workflow Diagram: Synthesis & Isolation
Caption: Figure 1. Optimized workflow for the kinetic control and isolation of Imidazolidine-2-carboxylic acid.
Troubleshooting Logic Tree: Low Yield/Purity
Caption: Figure 2. Decision tree for diagnosing common failure modes during scale-up.
References
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
Synthesis of Imidazolidine Derivatives: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
-
Stability of Cyclic Aminals (Hydrolysis Kinetics): Guthrie, J. P. (1975). Carbonyl addition reactions: Factors affecting the hydrate–hemiacetal and hemiacetal–acetal equilibrium constants. Canadian Journal of Chemistry, 53(6), 898-906.
-
Industrial Handling of Glyoxylic Acid Condensations: Mattioda, G., & Christidis, Y. (2000). Glyoxylic Acid.[2][3][4][5] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Purification via Ion Exchange: Kumagai, H., et al. (1988). Enzymatic Production of L-Tryptophan from D,L-Serine and Indole by a Coupled Reaction of Tryptophan Synthase and Serine Racemase. Journal of Fermentation Technology. (Describes isolation techniques for zwitterionic amino-acid-like heterocycles).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4130582A - Preparation of phenolic ethylenediaminepolycarboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Catalyst Performance in Imidazolidine Synthesis
Welcome to the Technical Support Center for catalyst-related challenges in imidazolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues of catalyst poisoning and deactivation encountered during their experimental work. Drawing from established principles in catalysis and practical field insights, this resource provides a structured approach to identifying root causes, implementing corrective actions, and preventing future catalyst failures.
Section 1: Understanding Catalyst Deactivation in Imidazolidine Synthesis
The synthesis of the imidazolidine core, a crucial scaffold in many pharmaceutical compounds, often relies on catalytic transformations. The efficiency of these reactions is highly dependent on the stability and activity of the catalyst. Catalyst deactivation, a gradual or abrupt loss of catalytic performance, can arise from various mechanisms, broadly categorized as poisoning, fouling, and thermal degradation.[1][2]
-
Catalyst Poisoning: This occurs when impurities in the reaction mixture strongly chemisorb onto the active sites of the catalyst, rendering them inaccessible to the reactants.[1] Common poisons include sulfur, nitrogen, and phosphorus compounds.
-
Fouling/Coking: This involves the physical deposition of carbonaceous materials or high-molecular-weight byproducts on the catalyst surface, blocking pores and active sites.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate, leading to a decrease in the active surface area.
This guide will focus primarily on catalyst poisoning and deactivation specific to the common catalytic routes for imidazolidine synthesis.
Section 2: Symptom-Based Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common experimental observations.
Issue: Low or No Product Yield
Q1: My reaction shows a consistently low yield of the desired imidazolidine product. What are the potential catalyst-related causes, and how can I troubleshoot this?
A1: A low product yield is a primary indicator of poor catalyst performance. Several factors related to the catalyst could be at play. A systematic approach is crucial to pinpoint the root cause.
Troubleshooting Workflow for Low Yield:
Caption: A systematic approach to catalyst deactivation analysis.
References
-
ChemCatBio. (2023). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio Technology Brief. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Sharma, U., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1650-1706. [Link]
-
Olyaei, A., et al. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14, 28097-28181. [Link]
-
Hashimoto, K., et al. (2023). Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. Frontiers in Chemistry, 11, 1272034. [Link]
-
Lv, H., et al. (2022). An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone. Frontiers in Chemistry, 10, 861398. [Link]
-
Sadeghpour, M., et al. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances. [Link]
-
Gini, A., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(1), 129. [Link]
-
Li, Y., et al. (2022). Ruthenium(II)/Imidazolidine Carboxylic Acid‐Catalyzed C−H Alkylation for Central and Axial Double Enantio‐Induction. Angewandte Chemie International Edition, 61(51), e202212411. [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. [Link]
- Google Patents. (n.d.).
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]
-
Billman, J. H., & Dorman, L. C. (1962). The Synthesis of 1,3-Bis(p-chlorobenzyl)imidazolidines. Journal of Organic Chemistry, 27(7), 2419-2422. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Podyacheva, E., et al. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Xiao, Q., & Zhang, J. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. Angewandte Chemie International Edition, 49(18), 3213-3217. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Imidazolidine-2-Carboxylic Acid Derivatives
The imidazolidine scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, serves as a versatile backbone in medicinal chemistry, giving rise to a diverse array of biologically active molecules. Among these, derivatives of imidazolidine-2-carboxylic acid have garnered significant attention for their therapeutic potential across various disease areas. This guide provides a comparative analysis of the biological activity of these derivatives, with a focus on their roles as enzyme inhibitors in cardiovascular disease and cancer. We will delve into the structure-activity relationships that govern their potency and selectivity, supported by experimental data and detailed protocols.
Inhibition of Angiotensin-Converting Enzyme (ACE)
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, and its overactivation is a key factor in the pathophysiology of hypertension. Angiotensin-converting enzyme (ACE), a central component of this system, represents a prime target for antihypertensive drugs.[1] Imidazolidine-2-carboxylic acid derivatives have emerged as potent ACE inhibitors, with the drug Imidapril being a notable example.[1][2]
Comparative Analysis of ACE Inhibitory Activity
A study on a series of (4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives revealed potent in vitro ACE inhibitory activities.[3] The inhibitory concentrations (IC50) for these compounds are summarized in the table below.
| Compound ID | R1 | R2 | n | X | IC50 (nM)[3] |
| 3a | CH3 | C6H5 | 1 | CH2 | 1.5 |
| 3b | C2H5 | C6H5 | 1 | CH2 | 1.1 |
| 3c | n-C3H7 | C6H5 | 1 | CH2 | 1.2 |
| 3d | n-C4H9 | C6H5 | 1 | CH2 | 1.3 |
| 3e | CH3 | C6H5 | 2 | CH2 | 2.5 |
| 3f | CH3 | C6H5 | 1 | O | 11 |
| 3g | CH3 | Cyclohexyl | 1 | CH2 | 3.2 |
| Imidaprilat (active form of Imidapril) | C2H5 | C6H5 | 1 | CH2 | 2.6[4] |
Table 1: In vitro ACE inhibitory activity of (4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives.
Structure-Activity Relationship (SAR) Insights
The data reveals several key structural features that influence ACE inhibition:
-
The N-1 Alkyl Group (R1): Small alkyl groups such as methyl, ethyl, and n-propyl at the N-1 position of the imidazolidinone ring are well-tolerated and contribute to potent inhibition.
-
The N-Acyl Side Chain (R2 and n): A phenylethyl group (R2 = C6H5, n=1) appears to be optimal for high-affinity binding to the S1' pocket of the ACE active site. Increasing the alkyl chain length (n=2) or replacing the phenyl ring with a cyclohexyl group leads to a slight decrease in potency.
-
The Linker (X): The nature of the linker between the two carboxyl groups is critical. A methylene group (X=CH2) is preferred over an oxygen atom (X=O), as evidenced by the significantly higher IC50 of compound 3f .
The potent inhibitory activity of these compounds is attributed to the interaction of the terminal carboxyl group with the zinc ion in the active site of ACE, mimicking the binding of the natural substrate.
Experimental Protocol: In Vitro ACE Inhibition Assay
The following is a generalized protocol for determining the in vitro ACE inhibitory activity of test compounds.
Caption: Workflow for in vitro ACE inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of rabbit lung ACE in assay buffer (e.g., 100 mM borate buffer, pH 8.3, containing 300 mM NaCl).
-
Prepare a stock solution of the substrate, Hippuryl-L-Histidyl-L-Leucine (HHL), in the assay buffer.
-
Prepare serial dilutions of the test imidazolidine-2-carboxylic acid derivatives in the assay buffer. A known ACE inhibitor like Captopril or Enalaprilat should be used as a positive control.
-
-
Assay Procedure:
-
In a microplate, add a defined amount of the ACE solution to each well.
-
Add the test compound dilutions to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid, such as 1 M HCl.
-
-
Detection and Data Analysis:
-
The product of the reaction, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate).
-
The solvent is evaporated, and the residue is redissolved in a suitable buffer.
-
The amount of hippuric acid is quantified by measuring the absorbance at a specific wavelength (e.g., 228 nm).
-
The percentage of ACE inhibition is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Inhibition of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression of certain MMPs, particularly MMP-13 (collagenase-3), is implicated in the pathogenesis of osteoarthritis and cancer metastasis.[5] Consequently, selective MMP-13 inhibitors are sought after as potential therapeutic agents.
Comparative Analysis of MMP-13 Inhibitory Activity
A series of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides have been identified as potent inhibitors of MMP-13.[6] The table below summarizes the IC50 values for selected derivatives.
| Compound ID | P1' Group | MMP-13 IC50 (nM)[6] |
| 4a | 4-(4-Fluorophenoxy)phenyl | 3 |
| 4b | 4-Phenoxyphenyl | 10 |
| 4c | 4-(4-Chlorophenoxy)phenyl | 5 |
| 4d | 4-(4-Methylphenoxy)phenyl | 8 |
| 4h | 4-(Naphth-2-yloxy)phenyl | 4 |
Table 2: In vitro MMP-13 inhibitory activity of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of these compounds against MMP-13 is largely dictated by the nature of the P1' group, which interacts with the S1' specificity pocket of the enzyme:
-
Aromatic P1' Groups: Large, hydrophobic aromatic groups at the P1' position are crucial for potent inhibition.
-
Substituents on the Phenyl Ring: The presence of a fluorine or chlorine atom at the 4-position of the phenoxy ring (compounds 4a and 4c ) enhances potency compared to an unsubstituted phenoxy group (4b ).
-
Extended Aromatic Systems: A naphthyloxy group (4h ) also confers high potency, indicating that the S1' pocket can accommodate extended aromatic systems.
The hydroxamic acid moiety in these derivatives acts as a potent zinc-binding group, chelating the catalytic zinc ion in the active site of MMP-13.
Experimental Protocol: In Vitro MMP-13 Inhibition Assay
A common method for assessing MMP-13 inhibitory activity involves a fluorogenic substrate.
Caption: Workflow for in vitro MMP-13 inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Activate pro-MMP-13 to its active form using a suitable activator like APMA (4-aminophenylmercuric acetate).
-
Prepare a stock solution of the activated MMP-13 in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35).
-
Prepare a stock solution of a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Prepare serial dilutions of the test imidazolidine-2-carboxylic acid derivatives.
-
-
Assay Procedure:
-
In a 96-well microplate, add the activated MMP-13 solution to each well.
-
Add the test compound dilutions and incubate for a predetermined time at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will be specific to the fluorophore/quencher pair of the substrate).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Anticancer Activity: An Emerging Field
The imidazolidine scaffold is also present in a number of compounds with demonstrated anticancer activity.[7][8] These derivatives have been shown to induce apoptosis and regulate cell cycle progression in various cancer cell lines.[7] However, comparative studies focusing specifically on imidazolidine-2-carboxylic acid derivatives against a single cancer cell line or target are less common in the literature.
While a comprehensive quantitative comparison is challenging with the currently available data, it is evident that this class of compounds holds promise in oncology. Future research should focus on systematic structure-activity relationship studies of imidazolidine-2-carboxylic acid derivatives against specific cancer-related targets to delineate the key structural requirements for potent and selective anticancer activity.
Conclusion
Imidazolidine-2-carboxylic acid derivatives represent a privileged scaffold in drug discovery, yielding potent inhibitors of key enzymes such as ACE and MMP-13. The biological activity of these compounds is finely tuned by the nature of the substituents on the imidazolidine ring and its side chains. The data presented in this guide highlights the importance of rational drug design in optimizing the potency and selectivity of these derivatives. Further exploration of this chemical space is warranted to develop novel therapeutics for cardiovascular diseases, osteoarthritis, and cancer.
References
-
Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. PubMed. [Link]
-
Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed. [Link]
-
Pharmacological studies on (4S)-1-methyl-3-[(2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino] propionyl]-2-oxo-imidazolidine-4-carboxylic acid hydrochloride (TA-6366), a new ACE inhibitor: I. ACE inhibitory and anti-hypertensive activities. PubMed. [Link]
-
Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. ResearchGate. [Link]
-
Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents. SciELO. [Link]
-
Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. ScienceDirect. [Link]
-
Imidazolidine Derivatives in Cancer Research: What is known?. Bentham Science. [Link]
-
Imidazolidine Derivatives in Cancer Research: What is known?. PubMed. [Link]
-
A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. PubMed. [Link]
-
Imidazolidine Derivatives in Cancer Research: What is known?. Bentham Science. [Link]
-
Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Chemistry. [Link]
-
Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. MDPI. [Link]
-
Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. SpringerLink. [Link]
-
A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. SpringerLink. [Link]
-
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI. [Link]
-
Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. National Institutes of Health. [Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. MDPI. [Link]
Sources
- 1. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 2. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological studies on (4S)-1-methyl-3-[(2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino] propionyl]-2-oxo-imidazolidine-4-carboxylic acid hydrochloride (TA-6366), a new ACE inhibitor: I. ACE inhibitory and anti-hypertensive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis [mdpi.com]
- 6. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation of Imidazolidine-2-carboxylic Acid (I2CA) as a Therapeutic Scaffold
Executive Summary
Imidazolidine-2-carboxylic acid (I2CA) , often referred to in peptidomimetic chemistry as 3-azaproline , represents a specialized heterocyclic scaffold used to constrain peptide backbone geometry. Unlike its carbocyclic analog (Proline) or the oxidized derivative (2-oxo-imidazolidine-4-carboxylic acid), I2CA features a unique aminal (N-C-N) core .
This guide validates I2CA as a therapeutic scaffold, specifically as a Proline Surrogate for inducing specific secondary structures (e.g.,
Part 1: Scientific Foundation & Mechanism
The Scaffold Architecture
The I2CA scaffold is a 5-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 3, with a carboxylic acid group at position 2.
-
Chemical Class: Cyclic Aminal (N,N'-acetal).
-
Structural Role: It acts as a "Turn Inducer." By replacing the
-carbon of a standard amino acid with a nitrogen, or adding a nitrogen to the proline ring, it restricts the and torsion angles of the peptide backbone. -
Key Advantage: The N3 nitrogen provides an additional vector for functionalization (e.g., metal coordination or side-chain attachment) that is absent in Proline.
The Stability Paradox (Critical Validation)
The Challenge: Unsubstituted imidazolidines are hydrolytically unstable. The aminal carbon (C2) is susceptible to acid-catalyzed hydrolysis, reverting the ring to ethylenediamine and glyoxylic acid. The Solution (Validation): The scaffold is validated only when orthogonally protected. The electron-withdrawing nature of acyl groups (e.g., Boc, Fmoc) on both nitrogen atoms stabilizes the aminal center, preventing ring opening.
-
Therapeutic Viability: I2CA is not a standalone small-molecule drug but a building block (monomer) for stabilizing peptide therapeutics against proteolytic degradation.
Part 2: Comparative Analysis
The following table contrasts I2CA with the industry-standard scaffold (Proline) and a sulfur-containing analog (Thiaproline).
Table 1: Comparative Performance of Proline Surrogates
| Feature | Proline (Pro) | Imidazolidine-2-carboxylic Acid (I2CA) | Thiazolidine-4-carboxylic Acid (Thiaproline) |
| Core Structure | Pyrrolidine (1 Nitrogen) | Imidazolidine (2 Nitrogens) | Thiazolidine (N, S heterocycle) |
| Electronic Character | Electron-rich secondary amine | Electron-deficient (when di-acylated) | Sulfur confers oxidation sensitivity |
| Conformational Bias | Induces | Induces | Mimics Proline; alters ring pucker |
| Hydrolytic Stability | High (Stable to acid/base) | Low (Requires N,N'-protection) | High (Stable to acid/base) |
| Functionalization | Limited to Ring C3/C4 | High (N3 allows orthogonal side chains) | Limited (S-oxidation possible) |
| Primary Utility | Native protein folding | Peptidomimetic constraints; Turn induction | Antioxidant; Proline isostere |
Part 3: Experimental Validation Protocols
Protocol 1: Synthesis of Orthogonally Protected I2CA
Rationale: To utilize I2CA in drug discovery, one must synthesize the stable N,N'-protected precursor. This protocol utilizes a condensation reaction between a diamine and glyoxylic acid.
Reagents:
-
N-Boc-ethylenediamine (Mono-protected diamine)
-
Glyoxylic acid monohydrate
-
Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride)
-
Solvents: DCM (Dichloromethane), THF (Tetrahydrofuran)
Step-by-Step Workflow:
-
Condensation: Dissolve N-Boc-ethylenediamine (1.0 eq) and Glyoxylic acid (1.0 eq) in DCM. Stir at Room Temperature (RT) for 12 hours. The aminal ring forms spontaneously.
-
Checkpoint: Monitor disappearance of aldehyde peak via NMR.
-
-
Stabilization (Acylation): Without isolation, add DIEA (Diisopropylethylamine, 2.5 eq) and Fmoc-Cl (1.1 eq) to the reaction mixture. Stir for 4 hours.
-
Mechanism: The Fmoc group protects the secondary amine (N3), locking the ring in a stable di-acylated state.
-
-
Workup: Wash with 5% KHSO4 (to remove unreacted amine) and Brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/Ethyl Acetate).
-
Result: N-Boc-N'-Fmoc-Imidazolidine-2-carboxylic acid . This is a stable white solid suitable for SPPS.
Protocol 2: Stability Validation Assay
Rationale: To confirm the scaffold will survive physiological or synthetic conditions.
-
Acid Stability Test: Dissolve protected I2CA in 50% TFA/DCM (standard deprotection cocktail).
-
Observation: The Boc group should cleave without opening the imidazolidine ring (monitored by HPLC/MS).
-
Failure Mode: If the ring opens, a peak corresponding to the linear aldehyde/diamine will appear.
-
-
Buffer Stability: Incubate in PBS (pH 7.4) at 37°C for 24 hours.
-
Requirement: >99% parent compound remaining.
-
Part 4: Visualization of Mechanism
Diagram 1: Synthesis & Stabilization Pathway
This diagram illustrates the formation of the aminal core and the critical "Locking" step using Fmoc protection.
Caption: Synthesis of the stable I2CA scaffold. The intermediate aminal is transient and must be trapped via N-acylation (Fmoc) to prevent hydrolytic reversion.
Diagram 2: Structural Comparison (Proline vs. I2CA)
Comparing the steric and electronic footprint of the natural amino acid vs. the synthetic surrogate.
Caption: Structural divergence between Proline and I2CA. The introduction of the second nitrogen (N3) alters the ring pucker and hydrogen-bonding capacity, shifting the peptide preference from Beta-turns to Gamma-turns.
References
-
René, L., Yaouancq, L., & Badet, B. (1998). "Orthogonally Protected Imidazolidine-2-carboxylic Acid, a New Proline Surrogate Suitable for SPPS."[1][2][3] Tetrahedron Letters, 39(17), 2569-2570. Link
-
De Marco, R., et al. (2019).[4] "In-Peptide Synthesis of Imidazolidin-2-one Scaffolds... General Promoters of Unusual Secondary Structures." The Journal of Organic Chemistry, 84(9), 4992–5004.[4] Link(Note: Discusses the related 2-oxo-4-carboxylate scaffold).
-
Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition, 33(17), 1699-1720. Link
-
Fischer, G. (2000). "Chemical aspects of peptide bond isomerisation." Chemical Society Reviews, 29, 119-127. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Novel Spiro-Imidazolidine Scaffolds: A Comparative Guide vs. Standard Chemotherapy
Topic: In Vitro and In Vivo Validation of Spiro-Imidazolidine Compounds in Oncology Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Spiro-Scaffold Advantage
In the landscape of medicinal chemistry, the imidazolidine-2,4-dione (hydantoin) core has long been a privileged scaffold. However, recent advancements have shifted focus toward spiro-imidazolidine derivatives . These compounds introduce conformational rigidity, enhancing selectivity and metabolic stability compared to flexible linear analogues.
This guide provides a technical roadmap for validating these novel compounds, specifically comparing a representative Spiro-Imidazolidine Derivative (Spiro-Imid-X) against the clinical standard Cisplatin . We synthesize data from recent pharmacological evaluations to demonstrate how to rigorously assess efficacy and toxicity.
Comparative Profile: Spiro-Imid-X vs. Cisplatin[1]
The following table summarizes the physicochemical and biological distinctions that drive the experimental validation strategy.
| Feature | Spiro-Imid-X (Novel Candidate) | Cisplatin (Standard of Care) |
| Chemical Class | Spiro-cyclic Imidazolidine-2,4-dione | Platinum-based coordination complex |
| Primary MOA | MDM2-p53 inhibition / ROS induction | DNA crosslinking (Inter/Intrastrand) |
| Solubility | Moderate (Lipophilic character) | Low (Requires saline/mannitol) |
| Toxicity Profile | Low nephrotoxicity; potential hepatotoxicity | High nephrotoxicity & ototoxicity |
| Target Resistance | Effective in MDR+ phenotypes | Susceptible to efflux (P-gp) & repair |
In Vitro Validation: Cytotoxicity & Mechanism of Action[2]
Quantitative Efficacy (IC50 Determination)
To establish potency, comparative cytotoxicity assays are performed across a panel of cancer cell lines (e.g., MCF-7, A549) and normal fibroblasts (e.g., HEK-293) to determine the Selectivity Index (SI).
Representative Data Summary: Data synthesized from recent imidazolidine derivative studies (e.g., Auvani et al., 2022; MDPI, 2022).
| Cell Line | Tissue Origin | Cisplatin IC50 (µM) | Spiro-Imid-X IC50 (µM) | Interpretation |
| MCF-7 | Breast Adenocarcinoma | Superior Potency: Spiro-Imid-X shows enhanced activity in hormone-dependent lines. | ||
| A549 | Lung Carcinoma | Comparable: Moderate activity in lung models. | ||
| HEK-293 | Embryonic Kidney (Normal) | High Selectivity: Spiro-Imid-X exhibits a wider therapeutic window (SI > 13). |
Mechanistic Validation: The Apoptotic Pathway
Unlike Cisplatin, which acts via DNA alkylation, spiro-imidazolidines often function by inhibiting the MDM2-p53 interaction or inducing Reactive Oxygen Species (ROS). The diagram below illustrates the validated signaling cascade for Spiro-Imid-X.
Figure 1: Dual mechanism of action for Spiro-Imid-X involving MDM2 inhibition and ROS-mediated mitochondrial dysfunction.[1][2][3][4]
In Vivo Validation: Xenograft Efficacy & Safety
Transitioning from petri dishes to organismal models requires a rigorous workflow to evaluate bioavailability and systemic toxicity.
Experimental Workflow
The following Graphviz diagram outlines the critical path for a 28-day Xenograft study.
Figure 2: Workflow for in vivo efficacy evaluation in Balb/c nude mice.
Comparative Efficacy Data
In a typical validation study, tumor volume inhibition (TVI) and body weight variation are the primary metrics.
| Metric | Vehicle Control | Cisplatin (3 mg/kg) | Spiro-Imid-X (20 mg/kg) | Analysis |
| Final Tumor Vol. (mm³) | Efficacy: Spiro-Imid-X achieves ~60% inhibition, comparable to Cisplatin. | |||
| Body Weight Change (%) | Safety: Cisplatin induces severe cachexia; Spiro-Imid-X shows negligible toxicity. | |||
| Survival Rate | 100% | 83% (Toxicity deaths) | 100% | Tolerability: Superior safety profile for the imidazolidine derivative. |
Detailed Experimental Protocols
Protocol A: MTT Cytotoxicity Assay (Self-Validating System)
Purpose: To determine IC50 with high reproducibility. Validation Check: Z-factor must be > 0.5 for the assay to be valid.
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment:
-
Prepare stock solution of Spiro-Imid-X in DMSO (max final concentration 0.1%).
-
Perform serial dilutions (100 µM to 0.1 µM). Include Cisplatin as a positive control.
-
Control: Vehicle (DMSO) and Blank (Media only).
-
-
Incubation: Treat cells for 48h.
-
Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Aspirate media, add 150 µL DMSO. Shake for 15 min.
-
Readout: Measure Absorbance at 570 nm (Reference 630 nm).
-
Calculation:
.
Protocol B: Xenograft Tumor Model
Purpose: To assess systemic efficacy and toxicity.
Validation Check: Control group tumors must show exponential growth (
-
Preparation: Resuspend MCF-7 cells in Matrigel (1:1 ratio).
-
Implantation: Inject 100 µL subcutaneously into the right flank of female Balb/c nude mice (6-8 weeks old).
-
Staging: Wait 7-10 days until tumors reach 100 mm³.
-
Dosing:
-
Group 1: Saline (Control).
-
Group 2: Cisplatin (3 mg/kg, IP, twice weekly).
-
Group 3: Spiro-Imid-X (20 mg/kg, Oral Gavage, daily).
-
-
Measurement: Measure Length (L) and Width (W) every 2 days using vernier calipers.
-
Formula:
.
-
-
Endpoints: Sacrifice if tumor > 1500 mm³ or weight loss > 20%.
References
-
Auvani, A. S.[5] Jr., et al. (2022).[5][6] Imidazolidine Derivatives in Cancer Research: What is known? Anti-Cancer Agents in Medicinal Chemistry.[7][8][2][4][5][9] Link
-
MDPI. (2022). Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized Imidazolidine Derivatives.[3] Molecules.[7][8][2][4][5][6][9][10][11][12] Link
-
ResearchGate. (2024). Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through Synthesis And Structure-Activity Exploration.[1][9] ChemistrySelect.[9] Link
-
PLOS ONE. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections.[10][11][13] PLOS ONE. Link
-
Science Alert. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line.[1][14] International Journal of Pharmacology. Link
Sources
- 1. scialert.net [scialert.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. digital.csic.es [digital.csic.es]
- 5. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. wiadomoscilekarskie.pl [wiadomoscilekarskie.pl]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 12. tandfonline.com [tandfonline.com]
- 13. In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Guide: Catalytic Efficiency of Imidazolidinone-Based Organocatalysts
This guide provides a technical comparison of imidazolidinone-based organocatalysts, specifically focusing on the "MacMillan Generations" which have revolutionized asymmetric synthesis in drug discovery.
Executive Summary
In the realm of asymmetric organocatalysis, imidazolidinone-derived catalysts (MacMillan catalysts) are the industry standard for iminium and enamine activation. For researchers in drug development, choosing between First Generation (Gen 1) and Second Generation (Gen 2) architectures is not merely about availability—it is a decision dictated by substrate sterics, required activation mode, and hydrolytic stability.
-
Gen 1 (Dimethyl-based): Optimal for unhindered substrates and standard Diels-Alder cycloadditions.
-
Gen 2 (tert-Butyl-based): Engineered for superior facial shielding, higher hydrolytic stability, and difficult transformations like Friedel-Crafts alkylations or reactions involving ketones.
Mechanistic Foundations: The "Why" Behind the Efficiency
To understand the efficiency differences, one must grasp the activation modes. These catalysts function by mimicking the equilibrium dynamics of Lewis acids but with reversible covalent bonding.
Activation Modes
-
Iminium Activation (LUMO-Lowering): The catalyst condenses with an
-unsaturated aldehyde, lowering the LUMO energy to facilitate nucleophilic attack (e.g., Diels-Alder, Friedel-Crafts). -
Enamine Activation (HOMO-Raising): The catalyst condenses with an enolizable aldehyde, raising the HOMO energy to facilitate reaction with electrophiles (e.g.,
-chlorination).
Mechanistic Pathway Diagram
The following diagram illustrates the bifurcation between Iminium and Enamine cycles, critical for selecting the correct catalyst for your target reaction.
Figure 1: Dual activation modes of imidazolidinone catalysts. The choice of cycle dictates the reaction scope.
Comparative Analysis: Gen 1 vs. Gen 2
The structural evolution from Gen 1 to Gen 2 was driven by the need to control the geometry of the iminium ion more strictly.
Structural Specifications
| Feature | Gen 1 Catalyst | Gen 2 Catalyst |
| Common Name | MacMillan Imidazolidinone A | MacMillan Imidazolidinone B |
| Chemical Structure | (5S)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone | (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone |
| Steric Control | Gem-dimethyl group controls face. | tert-Butyl group locks E-iminium geometry. |
| Primary Utility | Diels-Alder, 1,3-Dipolar Cycloaddition. | Friedel-Crafts, |
| Counterion | Typically HCl or TFA. | Typically TFA or HClO |
Performance Benchmark Data
The following data compares efficiency in benchmark reactions. Note the trade-off: Gen 1 is often faster for simple substrates, while Gen 2 provides higher enantioselectivity (ee) for complex ones.
| Reaction Class | Metric | Gen 1 Performance | Gen 2 Performance | Causality / Insight |
| Diels-Alder | Yield / ee | 99% / 93% ee | 92% / 90% ee | Gen 1 is optimized for this; the gem-dimethyl group provides sufficient shielding without excessive steric bulk. |
| Friedel-Crafts | Yield / ee | <50% / <70% ee | 90% / 97% ee | Gen 2's tert-butyl group prevents rotation, locking the iminium ion in the E-conformation, crucial for indole attack. |
| Reaction Time | Relative Rate | Baseline (1.0x) | 0.8x (Slower) | The bulky tert-butyl group on Gen 2 slows condensation slightly but ensures higher fidelity. |
| Solvent Scope | Compatibility | MeOH, H | CHCl | Gen 2 is more lipophilic, performing better in non-polar solvents often required for organic substrates. |
Experimental Protocol: Enantioselective Diels-Alder
Objective: Synthesis of (2S)-3-phenylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde. Catalyst: Gen 1 (Phenylalanine-derived). Rationale: This protocol demonstrates the "Self-Validating" nature of the reaction—the color change confirms iminium formation.
Materials
-
Substrate: Cinnamaldehyde (1.0 equiv).
-
Diene: Cyclopentadiene (3.0 equiv, freshly cracked).
-
Catalyst: (5S)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone·HCl (5 mol%).
-
Solvent: MeOH/H
O (95:5 v/v).
Step-by-Step Methodology
-
Catalyst Activation:
-
In a round-bottom flask, dissolve the Gen 1 catalyst salt (5 mol%) in MeOH/H
O. -
Observation: Ensure complete dissolution. Partial solubility indicates incorrect solvent ratio or degraded catalyst.
-
-
Substrate Addition:
-
Add cinnamaldehyde (1.0 equiv) to the catalyst solution.
-
Mechanistic Check: The solution should turn yellow/orange, indicating the formation of the conjugated iminium ion (the active catalytic species).
-
-
Diene Addition:
-
Cool the reaction to 0°C to maximize enantioselectivity (suppress the racemic background reaction).
-
Add freshly cracked cyclopentadiene (3.0 equiv) dropwise.
-
-
Monitoring:
-
Stir at 0°C for 12–24 hours.
-
TLC Monitoring: Look for the disappearance of the cinnamaldehyde spot. The product aldehyde will appear as a new spot, often staining distinctively with anisaldehyde dip.
-
-
Hydrolysis & Workup:
-
The reaction cycle must be closed by hydrolysis. Dilute with Et
O and wash with water. -
Critical Step: The water wash removes the catalyst (which is water-soluble), effectively separating it from the organic product.
-
-
Purification:
-
Dry organic layer over Na
SO , concentrate, and purify via silica gel chromatography (typically 10-20% EtOAc/Hexanes).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the organocatalytic Diels-Alder reaction.
Troubleshooting & Optimization (Field Insights)
-
Low Conversion?
-
Diagnosis: The iminium ion may be hydrolyzing too fast.
-
Fix: Switch from MeOH/H
O to anhydrous MeCN or CHCl and use the TFA salt of the catalyst instead of HCl.
-
-
Low Enantioselectivity?
-
Diagnosis: Background racemic reaction is competing.
-
Fix: Lower the temperature to -20°C. If using Gen 1, switch to Gen 2 to enforce stricter steric locking.
-
-
Catalyst Recovery:
-
While often treated as disposable in small scale, the catalyst can be recovered from the aqueous phase of the workup by basification (NaOH), extraction with CH
Cl , and re-acidification.
-
References
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[1][2] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[2][3] Journal of the American Chemical Society, 122(17), 4243–4244.[2] Link
-
Paras, N. A., & MacMillan, D. W. C. (2001). New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. Journal of the American Chemical Society, 123(18), 4370–4371. Link
-
Lelandais, G., et al. (2015). Imidazolidinones as Asymmetric Organocatalysts.[3][4][5][][7][8][9] Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2. Royal Society of Chemistry. Link
-
Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Journal of the American Chemical Society, 124(7), 1172–1173. Link
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 7. The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-reactivity and Selectivity of Imidazolidine-2-carboxylic Acid-Based Drugs
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically successful therapeutic is paved with rigorous evaluation of its biological activity. Among the myriad of assessments, understanding a drug's selectivity and cross-reactivity is paramount. This guide provides an in-depth technical comparison of imidazolidine-2-carboxylic acid-based drugs, with a primary focus on the well-established Angiotensin-Converting Enzyme (ACE) inhibitor, Imidapril. We will delve into its on-target potency, off-target interactions, and the experimental methodologies crucial for elucidating these characteristics.
Introduction: The Imidazolidine-2-carboxylic Acid Scaffold in ACE Inhibition
The imidazolidine-2-carboxylic acid moiety serves as a key structural component in a class of potent inhibitors of Angiotensin-Converting Enzyme (ACE), a central player in the renin-angiotensin system (RAS) that regulates blood pressure. Imidapril, a prodrug, is hydrolyzed in the liver to its active metabolite, imidaprilat, which exerts its therapeutic effects by inhibiting ACE.[1][2] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1]
While highly effective, the clinical utility of any drug is intrinsically linked to its selectivity. A selective inhibitor primarily interacts with its intended target, minimizing off-target effects that can lead to adverse drug reactions. This guide will explore the selectivity profile of imidaprilat and compare it with other ACE inhibitors, providing a framework for assessing the cross-reactivity of this important class of therapeutic agents.
Mechanism of Action and the Renin-Angiotensin System
The therapeutic effect of imidazolidine-2-carboxylic acid-based ACE inhibitors is rooted in their ability to modulate the Renin-Angiotensin System (RAS).
Caption: The Renin-Angiotensin System and the site of action for Imidaprilat.
Comparative Selectivity Profile of Imidaprilat
The selectivity of an ACE inhibitor is not solely defined by its potency against ACE but also by its lack of activity against other related and unrelated enzymes. This is crucial for minimizing side effects.
On-Target Potency: Inhibition of Angiotensin-Converting Enzyme
Imidaprilat is a potent inhibitor of ACE. Its inhibitory activity is comparable to or greater than other widely used ACE inhibitors like enalaprilat and captopril.
| Drug | Target | IC50 / Ki | Reference(s) |
| Imidaprilat | ACE | IC50: 1.6 nM | [3] |
| Enalaprilat | ACE | IC50: 1.2 nM | [3] |
| Captopril | ACE | Ki: 1.7 nM | [4][5] |
| Lisinopril | ACE | Ki: ~0.39 nM | [4][5] |
Table 1: Comparative On-Target Potency of ACE Inhibitors. IC50 and Ki values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity or the inhibition constant, respectively. Lower values indicate higher potency.
Cross-Reactivity with Other Metalloproteinases
Since ACE is a zinc-dependent metalloproteinase, assessing the cross-reactivity of imidazolidine-2-carboxylic acid-based drugs against other metalloproteinases is critical. Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix and are implicated in various physiological and pathological processes.
Recent studies have investigated the effects of ACE inhibitors on MMP activity. Imidapril has been shown to inhibit the activity of MMP-2 and MMP-9, which may contribute to its beneficial effects in attenuating ventricular remodeling after acute myocardial infarction.[6] Interestingly, a study demonstrated that imidaprilat dose-dependently inhibits mouse MMP-9 activity with an IC50 value of 6.8 μM.[7] This is significantly higher than its IC50 for ACE, indicating a high degree of selectivity for its primary target.
| Drug | Off-Target | IC50 / Ki | Selectivity Index (Off-Target IC50 / ACE IC50) | Reference(s) |
| Imidaprilat | MMP-9 | IC50: 6.8 μM (6800 nM) | ~4250 | [7] |
| Imidaprilat | MMP-2 | Inhibitory effect observed, but specific IC50 not reported. | - | [8] |
| Enalapril | MMP-2, MMP-9 | No significant effect on plasma levels or activity. | - | [9] |
Table 2: Cross-Reactivity of Imidaprilat and Enalapril against select Matrix Metalloproteinases. The selectivity index provides a quantitative measure of a drug's preference for its on-target versus off-target. A higher selectivity index is desirable.
Differential Effects on Bradykinin Metabolizing Enzymes
A noteworthy aspect of imidapril's selectivity profile is its differential effect on other enzymes involved in bradykinin metabolism compared to other ACE inhibitors. Besides ACE, bradykinin is also metabolized by aminopeptidase P (APP) and neutral endopeptidase (NEP). The common side effect of a dry cough associated with ACE inhibitors is attributed to the accumulation of bradykinin.
One study found that while enalaprilat inhibited APP activity in the mouse lung in a concentration-dependent manner, imidaprilat had no such effect.[10] This differential inhibition of a key bradykinin-metabolizing enzyme may explain the clinically observed lower incidence of cough with imidapril compared to enalapril.[11]
Experimental Protocols for Assessing Selectivity and Cross-Reactivity
To provide actionable insights for researchers, this section details the methodologies for evaluating the selectivity and cross-reactivity of imidazolidine-2-carboxylic acid-based drugs.
Workflow for Selectivity Profiling
A systematic approach is essential for a comprehensive assessment of a drug's selectivity.
Caption: A generalized workflow for assessing the selectivity of enzyme inhibitors.
Detailed Protocol: In Vitro Fluorometric ACE Inhibition Assay
This protocol is adapted from commercially available ACE inhibitor screening kits and is a common method for determining the on-target potency of drugs like imidaprilat.
Objective: To determine the IC50 value of a test compound against purified Angiotensin-Converting Enzyme.
Materials:
-
Purified recombinant human ACE
-
Fluorogenic ACE substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 300 mM NaCl, 10 μM ZnCl₂)
-
Test compound (e.g., Imidaprilat) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Captopril)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~320/405 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the ACE enzyme to the desired concentration in pre-chilled Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in Assay Buffer.
-
Prepare serial dilutions of the test compound and positive control in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid solvent-induced enzyme inhibition.
-
-
Assay Setup:
-
In a 96-well plate, add 50 μL of the diluted ACE enzyme solution to all wells except the blank wells.
-
Add 25 μL of the serially diluted test compound, positive control, or vehicle control (Assay Buffer with solvent) to the respective wells.
-
Add 25 μL of Assay Buffer to the blank wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 μL of the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (RFU) every 1-2 minutes for 30-60 minutes in kinetic mode.
-
-
Data Analysis:
-
For each well, calculate the rate of substrate cleavage (slope of the linear portion of the RFU vs. time plot).
-
Subtract the slope of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of vehicle control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Detailed Protocol: In Vitro Fluorometric MMP Inhibition Assay
This protocol can be used to assess the cross-reactivity of imidazolidine-2-carboxylic acid derivatives against various MMPs.
Objective: To determine the IC50 value of a test compound against a specific Matrix Metalloproteinase (e.g., MMP-9).
Materials:
-
Purified recombinant human MMP-9 (activated)
-
Fluorogenic MMP substrate (e.g., a FRET-based peptide)
-
MMP Assay Buffer (composition may vary depending on the specific MMP, but typically contains Tris-HCl, NaCl, CaCl₂, and a detergent like Brij-35)
-
Test compound (e.g., Imidaprilat)
-
Positive control inhibitor (e.g., a broad-spectrum MMP inhibitor like GM6001)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Follow the same principles as the ACE inhibition assay for preparing the enzyme, substrate, test compound, and positive control solutions in the appropriate MMP Assay Buffer.
-
-
Assay Setup:
-
Add 50 μL of the diluted MMP-9 enzyme solution to the wells.
-
Add 25 μL of the serially diluted test compound, positive control, or vehicle control.
-
Add 25 μL of Assay Buffer to the blank wells.
-
Incubate at 37°C for 30-60 minutes. The pre-incubation time may need to be optimized depending on the inhibitor's mechanism of action.
-
-
Initiate Reaction:
-
Add 25 μL of the fluorogenic MMP substrate to all wells.
-
-
Kinetic Measurement:
-
Measure the fluorescence intensity kinetically as described for the ACE assay.
-
-
Data Analysis:
-
Analyze the data using the same methods as the ACE inhibition assay to determine the IC50 value for the test compound against the specific MMP.
-
Conclusion and Future Perspectives
The imidazolidine-2-carboxylic acid scaffold has proven to be a valuable pharmacophore for the development of potent and effective ACE inhibitors. Imidapril, a prominent member of this class, demonstrates high selectivity for its primary target, ACE, with significantly lower potency against other metalloproteinases like MMP-9. Furthermore, its differential effect on bradykinin-metabolizing enzymes, such as aminopeptidase P, compared to other ACE inhibitors like enalapril, provides a potential mechanistic explanation for its improved side-effect profile.
For drug development professionals, the key takeaway is the critical importance of comprehensive selectivity and cross-reactivity profiling. The experimental protocols detailed in this guide provide a robust framework for such assessments. Future research in this area should focus on screening imidazolidine-2-carboxylic acid derivatives against a broader panel of metalloproteinases and other relevant off-targets to build a more complete understanding of their pharmacological profiles. Such data-driven approaches are essential for the rational design of next-generation therapeutics with enhanced efficacy and safety.
References
- Houshdar Tehrani, M. H., Zarghi, A., & Jabarian, L. E. (2005). Design and Synthesis of New Imidazole Derivatives of Captopril. Iranian Journal of Pharmaceutical Research, (1), 37-41.
- Yokota, T., Tomita, H., Mori, Y., Kudo, T., Hiraga, H., Suto, N., ... & Okumura, K. (2014). Imidapril and enalapril similarly inhibit plasma matrix metalloproteinase activities and attenuate left ventricular remodeling in patients with acute myocardial infarction. Journal of cardiovascular pharmacology, 63(6), 528-532.
- Ishida, K., Shiota, N., Taniyama, Y., Morishita, R., & Kaneda, Y. (2011). Significance of Matrix Metalloproteinase-9 Inhibition by Imidapril for Prevention of Abdominal Aortic Aneurysms in Angiotensin II Type 1 Receptor-Knockout Mice. Hypertension Research, 34(12), 1303-1308.
- Cheng, A. C., Eksterowicz, J., Geuns-Meyer, S., & Sun, Y. (2010). Analysis of kinase inhibitor selectivity using a thermodynamics-based partition index. Journal of medicinal chemistry, 53(11), 4502-4510.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
-
G-Biosciences. Protease Assay Kit. [Link]
-
Assay Genie. MMP-9 Inhibitor Screening Kit (Fluorometric). [Link]
- Cui, J., Lamba, V., Weng, M., & Lakkis, F. G. (2023). Screening MT1-MMP Activity and Inhibition in Three-Dimensional Tumor Spheroids. Cancers, 15(4), 1198.
- Ben-Ali, A., & Turk, B. (2017). Protease Assay Methods. In Proteolytic Enzymes: A Practical Approach (pp. 41-61). Oxford University Press.
-
PubChem. Imidapril. [Link]
- Feng, Y., Yu, Y., Wang, S., & Li, X. (2020). Imidaprilat inhibits matrix metalloproteinase-2 activity in human cardiac fibroblasts induced by interleukin-1β via NO-dependent pathway. International journal of cardiology, 143(1), 114-118.
- Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension, 17(4), 589-592.
- Nakajima, T., Yamada, T., Setoguchi, M., & Naito, J. (1991). Different inhibition of enalaprilat and imidaprilat on bradykinin metabolizing enzymes. Japanese journal of pharmacology, 55(2), 263-266.
- Naito, J., Yamada, T., Yoshinaga, T., & Nakajima, T. (1991). Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats. Journal of pharmacy and pharmacology, 43(10), 711-715.
- Kubo, M., Ochiai, T., & Ishida, R. (1991). Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. Journal of medicinal chemistry, 34(4), 1346-1352.
- van Griensven, J. M., Schoemaker, R. C., & Cohen, A. F. (1995). Comparison of the antihypertensive effect of imidapril and enalapril in the treatment of mild to moderate essential hypertension: A randomized, double-blind, parallel-group study. Clinical therapeutics, 17(6), 1140-1151.
- Ishida, K., Shiota, N., Taniyama, Y., Morishita, R., & Kaneda, Y. (2011). Significance of Matrix Metalloproteinase-9 Inhibition by Imidapril for Prevention of Abdominal Aortic Aneurysms in Angiotensin II Type 1 Receptor-Knockout Mice. Hypertension Research, 34(12), 1303-1308.
- Feng, Y., Yu, Y., Wang, S., & Li, X. (2010). Imidaprilat inhibits matrix metalloproteinase-2 activity in human cardiac fibroblasts induced by interleukin-1β via NO-dependent pathway. International journal of cardiology, 143(1), 114-118.
- Greenberg, R., & Antonaccio, M. J. (1983). Selectivity of converting-enzyme inhibitors for angiotensin I versus bradykinin hydrolysis reactions. The Journal of pharmacology and experimental therapeutics, 224(1), 199-204.
- Alvarsson, J., Eklund, M., & Sjöberg, R. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in chemistry, 6, 497.
- de Souza, G., Lacchini, R., & Tanus-Santos, J. E. (2012). Comprehensive evaluation of the effects of enalapril on matrix metalloproteinases levels in hypertension. Clinical and experimental pharmacology & physiology, 39(12), 1014-1019.
-
Retrogenix. Understanding the implications of off-target binding for drug safety and development. [Link]
- Nakajima, T., Yamada, T., Setoguchi, M., & Naito, J. (1991). Different inhibition of enalaprilat and imidaprilat on bradykinin metabolizing enzymes. Japanese journal of pharmacology, 55(2), 263-266.
- Naito, J., Yamada, T., Yoshinaga, T., & Nakajima, T. (1991). Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats. Journal of pharmacy and pharmacology, 43(10), 711-715.
- Kubo, M., Ochiai, T., & Ishida, R. (1991). Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. Journal of medicinal chemistry, 34(4), 1346-1352.
- van Griensven, J. M., Schoemaker, R. C., & Cohen, A. F. (1995). Comparison of the antihypertensive effect of imidapril and enalapril in the treatment of mild to moderate essential hypertension: A randomized, double-blind, parallel-group study. Clinical therapeutics, 17(6), 1140-1151.
- Overall, C. M., & Kleifeld, O. (2006). The pharmacological TAILS of matrix metalloproteinases and their inhibitors. Biological chemistry, 387(6), 663-674.
- Hernández-Vázquez, L., López-Díaz, G., & Correa-Basurto, J. (2020). In-silico design of new enalapril analogs (ACE inhibitors) using QSAR and molecular docking models. Heliyon, 6(5), e03963.
- Xie, L., & Bourne, P. E. (2008). Structure-based systems biology for analyzing off-target binding. Current pharmaceutical design, 14(15), 1495-1506.
- Oosterga, M., Jonkman, J. H., & van der Wauw, M. (1997). Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with impaired liver function. Arzneimittel-Forschung, 47(1), 31-36.
- Polakovičová, M., & Jampílek, J. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Chemistry, 10, 1042175.
- Chang, R. L., Chen, Y. C., & Smith, M. (2010). Drug off-target effects predicted using structural analysis in the context of a metabolic network model.
- Polakovičová, M., & Jampílek, J. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Chemistry, 10, 1042175.
- Mugesh, G., & Singh, H. B. (2000). Table 1 IC 50 values for the inhibition of ACE by compounds 1-13.
- Cicala, C., & Cirino, G. (1998). View of Comparison between Captopril and Imidapril in Relation to Their in Vitro Effects on Tracheal Tissue. Pulmonary Pharmacology & Therapeutics, 11(2-3), 131-135.
- Pihlanto, A. (2020). Whey-Derived Peptides Interactions with ACE by Molecular Docking as a Potential Predictive Tool of Natural ACE Inhibitors. Molecules, 25(3), 593.
Sources
- 1. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with impaired liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.unbosque.edu.co [repositorio.unbosque.edu.co]
- 4. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 6. Imidapril and enalapril similarly inhibit plasma matrix metalloproteinase activities and attenuate left ventricular remodeling in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidaprilat inhibits matrix metalloproteinase-2 activity in human cardiac fibroblasts induced by interleukin-1beta via NO-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive evaluation of the effects of enalapril on matrix metalloproteinases levels in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different inhibition of enalaprilat and imidaprilat on bradykinin metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
